Product packaging for 2-Chloro-4-propylpyrimidine(Cat. No.:CAS No. 111196-80-6)

2-Chloro-4-propylpyrimidine

Cat. No.: B056329
CAS No.: 111196-80-6
M. Wt: 156.61 g/mol
InChI Key: CGLUHKKJYQSSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-propylpyrimidine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The chlorinated pyrimidine core serves as a versatile scaffold for constructing more complex molecules, enabling facile nucleophilic aromatic substitution reactions to introduce amines, alkoxides, and other functional groups. The propyl substituent at the 4-position contributes to increased lipophilicity and influences the compound's metabolic stability and binding affinity to biological targets, making it a critical building block in the synthesis of potential pharmaceutical agents targeting kinases and other purine-binding enzymes. This compound is provided as a high-purity reference standard, characterized to meet rigorous research requirements. This product is intended for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B056329 2-Chloro-4-propylpyrimidine CAS No. 111196-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLUHKKJYQSSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548475
Record name 2-Chloro-4-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111196-80-6
Record name 2-Chloro-4-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -Chloro-4-propylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine (CAS 111196-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-propylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and many pharmaceuticals. The presence of a chlorine atom at the 2-position and a propyl group at the 4-position provides a versatile platform for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, potential synthetic routes, reactivity, and speculative biological activities based on related compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, a comprehensive experimental profile for this specific compound is not widely published.

PropertyValueReference(s)
CAS Number 111196-80-6
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Boiling Point 263.6°C at 760 mmHg[1]
Flash Point 138.7°C[1]
Melting Point Not available
Solubility No specific data available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, based on the behavior of similar compounds.

Synthesis and Reactivity

Potential Synthetic Workflow

A generalized workflow for the synthesis of 2-chloro-4-alkylpyrimidines is depicted below. This would likely be adaptable for the synthesis of this compound.

G cluster_0 Synthesis of 4-Propyluracil cluster_1 Chlorination Propionaldehyde Propionaldehyde Biginelli Biginelli Reaction Propionaldehyde->Biginelli Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Biginelli Urea Urea Urea->Biginelli Propyl_dihydropyrimidinone 4-Propyl-dihydropyrimidinone Biginelli->Propyl_dihydropyrimidinone Oxidation Oxidation Propyl_dihydropyrimidinone->Oxidation Propyluracil 4-Propyluracil Oxidation->Propyluracil Chlorination_Reaction Chlorination Propyluracil->Chlorination_Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination_Reaction Target_Compound This compound Chlorination_Reaction->Target_Compound G cluster_0 Initial Screening cluster_1 Target Validation and Downstream Analysis Compound This compound Derivative Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Hit_Identification Hit Identification Kinase_Panel->Hit_Identification Target_Kinase Identified Target Kinase(s) Hit_Identification->Target_Kinase Cellular_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Target_Kinase->Cellular_Assay Downstream_Signaling Analysis of Downstream Signaling Pathways (e.g., Western Blot for p-ERK, p-AKT) Cellular_Assay->Downstream_Signaling

References

2-Chloro-4-propylpyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular structure, weight, and properties of 2-Chloro-4-propylpyrimidine.

Core Compound Information

Compound Name: this compound

CAS Number: 111196-80-6

Molecular Formula: C₇H₉ClN₂[1][2][3]

Molecular Structure:

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. A chlorine atom is substituted at the 2-position, and a propyl group is attached at the 4-position.

(A 2D chemical structure image would be placed here in a full whitepaper)

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 156.6 g/mol [1]
Molecular Weight (Alternate) 156.61 g/mol [2]
Purity (Typical) ≥98% (by GC)[2]
Moisture Content (Typical) ≤0.5%[2]

Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Chloro-4-alkylpyrimidine via Chlorination

This protocol is a representative example based on general synthesis methods for similar compounds and should be adapted and optimized for this compound.

Materials:

  • 4-propylpyrimidin-2-ol (precursor)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the precursor, 4-propylpyrimidin-2-ol, in an excess of phosphorus oxychloride.

  • Addition of Base: Cool the mixture in an ice bath. Slowly add triethylamine dropwise to the stirred suspension. The base scavenges the HCl generated during the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the excess phosphorus oxychloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the final product.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-chloro-4-alkylpyrimidine, which is applicable to this compound.

Synthesis_Workflow Precursor 4-Propylpyrimidin-2-ol (Precursor) Reaction Chlorination Reaction (Reflux) Precursor->Reaction Reagents POCl₃ Triethylamine Reagents->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Cool & Pour Extraction Extraction (DCM) Quenching->Extraction Washing Washing (Aq. Bicarbonate, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification (Chromatography/Distillation) Drying->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Generalized synthesis and purification workflow.

References

Synthesis of 2-Chloro-4-propylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-4-propylpyrimidine, a valuable heterocyclic intermediate in the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-propyluracil. This document outlines detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the chlorination of 4-propyluracil using a standard chlorinating agent, phosphorus oxychloride (POCl₃), to yield the intermediate 2,4-dichloro-6-propylpyrimidine. The subsequent step is a selective reduction of the dichlorinated intermediate to afford the target compound, this compound. This selective reduction is accomplished using zinc powder in a mixed solvent system.

Synthesis_Pathway 4-propyluracil 4-propyluracil 2,4-dichloro-6-propylpyrimidine 2,4-dichloro-6-propylpyrimidine 4-propyluracil->2,4-dichloro-6-propylpyrimidine POCl₃, Reflux This compound This compound 2,4-dichloro-6-propylpyrimidine->this compound Zn, I₂, EtOH/H₂O, Reflux

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous transformations reported in the literature for similar substrates.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Chlorination4-PropyluracilPhosphorus oxychloride (POCl₃)Neat105-1103-4~85
2Selective Reduction2,4-Dichloro-6-propylpyrimidineZinc powder, Iodine (catalytic)Ethanol/Water70-804-5~55

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloro-6-propylpyrimidine

Materials:

  • 4-Propyluracil

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propyluracil.

  • Carefully add an excess of phosphorus oxychloride (approximately 5-10 molar equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-propylpyrimidine. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

  • 2,4-Dichloro-6-propylpyrimidine

  • Ethanol (EtOH)

  • Water (H₂O)

  • Zinc powder

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,4-dichloro-6-propylpyrimidine, ethanol, and water in a 1:1 ratio to form a slurry.

  • To the vigorously stirred slurry, add zinc powder (approximately 2 molar equivalents) and a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc powder and other insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, applicable to both the chlorination and reduction reactions described above.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Start Add_Reactants Add Reactants and Solvents Start->Add_Reactants Heat_Reflux Heat to Reflux Add_Reactants->Heat_Reflux Monitor_Reaction Monitor by TLC Heat_Reflux->Monitor_Reaction Cool_Reaction Cool to Room Temperature Monitor_Reaction->Cool_Reaction Reaction Complete Quench_or_Filter Quench (Step 1) or Filter (Step 2) Cool_Reaction->Quench_or_Filter Extraction Liquid-Liquid Extraction Quench_or_Filter->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: General experimental workflow for synthesis.

Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. The experimental procedures described should only be carried out by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions and yields are based on analogous transformations and may require optimization for the specific synthesis of this compound.

2-Chloro-4-propylpyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-propylpyrimidine (CAS No. 111196-80-6), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document compiles its known properties and provides generalized experimental protocols for its synthesis and modification based on established reactions for related chloropyrimidines. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a chlorine atom at the 2-position and a propyl group at the 4-position. Its chemical structure and basic properties are summarized below.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 111196-80-6[1][2][3]
Molecular Formula C₇H₉ClN₂[1][2][3]
Molecular Weight 156.61 g/mol [2]
Alternate Name 2-Chloro-4-(n-propyl)pyrimidine

Table 2: Physical Properties of this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not availableLikely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance Data not available

Note: Specific, experimentally determined physical properties for this compound are not readily found in the surveyed literature. The related compound, 2-chloro-4-methylpyrimidine, is a light yellow solid with a melting point of 35-36°C and a boiling point of 94°C at 12 mmHg.[4]

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 4-alkyl-2-chloropyrimidines. One common strategy involves the reaction of a Grignard reagent with 2,4-dichloropyrimidine.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Grignard Reaction (e.g., in THF) 2,4-Dichloropyrimidine->Reaction Propylmagnesium_chloride Propylmagnesium chloride (Grignard Reagent) Propylmagnesium_chloride->Reaction Workup Aqueous Workup & Purification Reaction->Workup This compound This compound Workup->this compound

Caption: General workflow for the synthesis of this compound.

Reactivity

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.[5]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving chloropyrimidines, which can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.

G Start Start Combine_Reactants Combine this compound, Boronic Acid, Pd Catalyst, and Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) Inert_Atmosphere->Add_Solvent Heat_Reaction Heat and Stir (e.g., 80-110°C) Add_Solvent->Heat_Reaction Monitor_Progress Monitor by TLC or LC-MS Heat_Reaction->Monitor_Progress Workup Cool, Dilute, and Extract Monitor_Progress->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • In a dry reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture with stirring to a temperature between 80-110°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond, introducing an amino group at the 2-position of the pyrimidine ring.

G Start Start Combine_Reactants Combine this compound, Pd Precatalyst, Ligand, and Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Combine_Reactants->Inert_Atmosphere Add_Solvent_Amine Add Anhydrous Solvent and Amine Inert_Atmosphere->Add_Solvent_Amine Heat_Reaction Heat and Stir (e.g., 80-120°C) Add_Solvent_Amine->Heat_Reaction Monitor_Progress Monitor by TLC or LC-MS Heat_Reaction->Monitor_Progress Workup Cool and Quench Reaction Monitor_Progress->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).

  • Evacuate and backfill the tube with inert gas multiple times.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine (1-1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench the reaction.

  • Purify the crude product by column chromatography.

Potential in Drug Development

While no specific biological activities or signaling pathway involvement for this compound have been reported, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer

  • Antiviral

  • Antibacterial

  • Anti-inflammatory

  • Antifungal

The 2-amino-4-substituted pyrimidine motif, which can be synthesized from this compound, is a common core in many kinase inhibitors. It is plausible that derivatives of this compound could interact with various protein kinases, which are crucial regulators of cellular signaling pathways.

G Pyrimidine_Derivative 2-Amino-4-propylpyrimidine Derivative ATP_Binding_Site ATP Binding Site Pyrimidine_Derivative->ATP_Binding_Site Inhibition Kinase Protein Kinase (e.g., Tyrosine Kinase) Kinase->ATP_Binding_Site Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. While detailed physical and chemical data for this specific molecule are scarce, its reactivity is predicted to be analogous to other 2-chloropyrimidines, allowing for a variety of chemical modifications. The protocols and information provided in this guide are intended to facilitate further research and development of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 2-Chloro-4-propylpyrimidine. Given the limited direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures of analogous compounds, general solubility principles of pyrimidine derivatives, and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro-substituent at the 2-position and a propyl group at the 4-position imparts specific physicochemical properties that influence its reactivity and solubility, which are critical parameters in drug discovery and development processes such as formulation, bioavailability, and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analogue, 2-Chloro-4-methylpyrimidine, is presented below. This data is essential for understanding the compound's general behavior.

PropertyThis compound2-Chloro-4-methylpyrimidine
Molecular Formula C₇H₉ClN₂C₅H₅ClN₂
Molecular Weight 156.61 g/mol 128.56 g/mol
Appearance Not specifiedOff-white to brown solid
Melting Point Not specified51 - 56 °C[1]
Boiling Point Not specified91 - 93 °C @ 17 mmHg[1]
Solubility No quantitative data availableNo information available[1]

Qualitative Solubility of Substituted 2-Chloropyrimidines

Based on these procedures, this compound is expected to be soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.

Table of Likely Solvents:

Solvent ClassExamplesExpected SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHighThe chloro-substituent on the pyrimidine ring suggests favorable interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighOften used as reaction and extraction solvents for similar compounds.
Esters Ethyl acetateModerateA common solvent for extraction and chromatography of pyrimidine derivatives.
Alcohols Methanol, EthanolModerateThe nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighExpected to be good solvents due to their high polarity.
Non-polar Solvents Hexane, HeptaneLowThe polar pyrimidine core is unlikely to interact favorably with non-polar solvents.
Aqueous Solvents WaterLowThe presence of the non-polar propyl group and the overall organic nature of the molecule suggest low water solubility.

General Principles of Pyrimidine Derivative Solubility

The solubility of pyrimidine derivatives is governed by several key factors:

  • Substituents: The nature of the substituent groups on the pyrimidine ring plays a crucial role. The propyl group in this compound is non-polar and will generally decrease aqueous solubility compared to smaller alkyl groups. The chlorine atom is electronegative and can participate in dipole-dipole interactions.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Higher melting point compounds often have lower solubility.

  • Solvent Polarity: As mentioned, polar pyrimidine derivatives will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable experimental protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Add excess this compound to a known volume of solvent in a sealed vial. equilibrate Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium. start->equilibrate Seal Vial centrifuge Centrifuge the sample to pellet the excess solid. equilibrate->centrifuge filter Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). centrifuge->filter aliquot Transfer a known volume of the clear saturated solution to a pre-weighed vial. filter->aliquot evaporate Evaporate the solvent under a stream of nitrogen or in a vacuum oven. aliquot->evaporate weigh Weigh the vial containing the dried solute. evaporate->weigh calculate Calculate the solubility (e.g., in mg/mL or mol/L). weigh->calculate

Caption: A generalized experimental workflow for the gravimetric determination of solubility.

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent any undissolved particles from being transferred, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to sublime.

  • Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved solid. This mass can then be divided by the volume of the aliquot taken to express the solubility in units such as mg/mL or g/L.

Synthetic Applications and Reaction Workflows

2-Chloropyrimidines are versatile intermediates in organic synthesis, frequently utilized in cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a prominent example, where the chlorine atom is displaced by a new carbon-carbon bond. Understanding the solvents and reagents used in these reactions provides further qualitative evidence of the compound's solubility and reactivity.

suzuki_coupling_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification pyrimidine This compound reaction_vessel Combine reactants in a reaction vessel under an inert atmosphere (N₂ or Ar). pyrimidine->reaction_vessel boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_vessel solvent Solvent (e.g., Toluene, Dioxane, DMF/Water) solvent->reaction_vessel heating Heat the mixture with stirring (e.g., 80-100 °C) for a specified time. reaction_vessel->heating quench Cool the reaction and quench with water. heating->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyrimidine.

This workflow highlights the use of organic solvents such as toluene, dioxane, and ethyl acetate, reinforcing the qualitative solubility profile of this compound in these types of solvents.

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers, scientists, and drug development professionals. By understanding the qualitative solubility inferred from related compounds, the general principles governing pyrimidine solubility, and by utilizing the provided experimental protocol, professionals can effectively work with this compound in various research and development settings. The provided reaction workflow for a common synthetic application further contextualizes the practical handling and solvent compatibility of this compound.

References

Spectroscopic Analysis of 2-Chloro-4-propylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-propylpyrimidine (CAS No: 111196-80-6), a key intermediate in various chemical syntheses.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from analogous structures. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The molecular formula for this compound is C₇H₉ClN₂, with a molecular weight of 156.6 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the propyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-6 (Pyrimidine Ring)8.5 - 8.7Doublet (d)1H
H-5 (Pyrimidine Ring)7.2 - 7.4Doublet (d)1H
-CH₂- (Propyl, α to ring)2.8 - 3.0Triplet (t)2H
-CH₂- (Propyl, β to ring)1.7 - 1.9Sextet (sxt)2H
-CH₃ (Propyl, γ to ring)0.9 - 1.1Triplet (t)3H

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-Cl)160 - 162
C-4 (C-propyl)170 - 172
C-6 (CH)157 - 159
C-5 (CH)118 - 120
-CH₂- (Propyl, α to ring)35 - 37
-CH₂- (Propyl, β to ring)22 - 24
-CH₃ (Propyl, γ to ring)13 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N/C=C Ring Stretch1400 - 1600Medium-Strong
C-Cl Stretch600 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Value
Molecular Ion (M⁺) m/z 156 (corresponding to ¹²C₇¹H₉³⁵ClN₂)
Isotope Peak (M+2)⁺ m/z 158 (due to ³⁷Cl, approx. 32% intensity of M⁺)
Key Fragments Predicted fragments would result from the loss of the propyl group, chlorine, or portions of the pyrimidine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) as a standard method to generate the molecular ion and characteristic fragments.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Presentation: The resulting mass spectrum plots relative ion abundance against the m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report Validated Structure

References

2-Chloro-4-propylpyrimidine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-propylpyrimidine, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates its potential utility based on the well-established roles of similar 2-chloropyrimidine scaffolds. This guide covers its chemical properties, potential synthetic routes, and prospective applications as an intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Detailed experimental methodologies for key synthetic transformations and data on related compounds are provided to facilitate further research and exploration of this molecule's potential.

Introduction

Pyrimidine-based compounds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The pyrimidine core is a key structural motif in nucleobases and various drugs. The reactivity of substituted pyrimidines, such as this compound, makes them valuable building blocks for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a variety of functional groups.

This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential biological applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-4-methylpyrimidine2,4-Dichloropyrimidine
CAS Number 111196-80-613036-57-23934-20-1
Molecular Formula C₇H₉ClN₂C₅H₅ClN₂C₄H₂Cl₂N₂
Molecular Weight 156.62 g/mol 128.56 g/mol 148.98 g/mol
Appearance Predicted: Colorless to light yellow liquid or low melting solidWhite to cream to yellow solidColorless to light yellow liquid or solid
Boiling Point Not available94 °C (12 mmHg)[1]200 °C
Melting Point Not available35-36 °C[1]61-62 °C
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF.Soluble in organic solvents.Soluble in organic solvents.

Synthesis of this compound

A general method for the preparation of 2-chloro-4-substituted pyrimidines has been reported, which can be adapted for the synthesis of this compound. The process typically involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine compound.

General Synthetic Pathway

The synthesis involves an initial substitution reaction at the 4-position, followed by a chlorination step to replace the methylthio group.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Chlorination 2-Methylthio-4-chloropyrimidine 2-Methylthio-4-chloropyrimidine Intermediate 2-Methylthio-4-propylpyrimidine 2-Methylthio-4-chloropyrimidine->Intermediate Fe(acac)3, THF Propyl_Grignard Propyl Grignard Reagent Propyl_Grignard->Intermediate Intermediate_2 2-Methylthio-4-propylpyrimidine Final_Product This compound Intermediate_2->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Final_Product

Caption: General synthesis of this compound.

Experimental Protocol: A General Approach for Synthesis of 2-Chloro-4-substituted Pyrimidines

The following is a generalized protocol based on methods for similar compounds and should be optimized for the synthesis of this compound.[2]

Step 1: Synthesis of 2-Methylthio-4-propylpyrimidine

  • To a solution of 2,4-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of an iron catalyst such as iron(III) acetylacetonate (Fe(acac)₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of propylmagnesium chloride (or another suitable propyl Grignard reagent) in THF to the reaction mixture.

  • Stir the reaction at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methylthio-4-propylpyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the 2-methylthio-4-propylpyrimidine intermediate in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Potential Research Applications

The primary research application of this compound is as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The reactivity of the 2-chloro substituent allows for its displacement by various nucleophiles, enabling the construction of a diverse range of pyrimidine derivatives.

Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core. The 2-position of the pyrimidine ring is often functionalized with an amine-containing group that interacts with the hinge region of the kinase active site. This compound can serve as a starting material for the synthesis of such inhibitors.

cluster_0 Synthesis of a Potential Kinase Inhibitor Start This compound Product 2-(Anilino)-4-propylpyrimidine Derivative Start->Product Buchwald-Hartwig or SNAr Amine Substituted Aniline Amine->Product Kinase Kinase Target Product->Kinase Potential Inhibition

Caption: Synthesis of a potential kinase inhibitor.

Building Block for Biologically Active Compounds

The pyrimidine scaffold is a common feature in drugs targeting a variety of biological pathways. The versatility of this compound allows for its use in the synthesis of compounds with potential applications as:

  • Anticancer agents: By incorporating moieties known to interact with cancer-related targets.

  • Antiviral agents: As a core for nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Antimicrobial agents: As a scaffold for developing new classes of antibiotics.

Key Experimental Protocols for Derivatization

The following protocols describe common reactions used to functionalize 2-chloropyrimidines, which are applicable to this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.

Experimental Protocol:

  • In a reaction vessel, combine this compound, a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

G Start This compound Product 2-Aryl-4-propylpyrimidine Start->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond, typically to introduce a substituted amine at the 2-position.

Experimental Protocol:

  • To a reaction flask, add this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere at 80-110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the resulting amine product by column chromatography.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound derivatives are unknown, pyrimidine-based molecules are known to interact with a variety of signaling pathways implicated in diseases such as cancer. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival, contain a pyrimidine core.

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition.

Conclusion and Future Directions

This compound represents an under-explored chemical entity with significant potential as a building block in medicinal chemistry. While direct biological data is scarce, its structural similarity to key intermediates in drug discovery suggests a high probability of utility. Future research should focus on the efficient synthesis and purification of this compound, followed by the generation of a diverse library of derivatives through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Subsequent screening of these libraries against various biological targets, particularly protein kinases, could unveil novel therapeutic leads. The information and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

Disclaimer

This document is intended for informational purposes for a scientific audience. The described chemical reactions are potentially hazardous and should only be performed by trained professionals in a well-equipped laboratory setting with appropriate safety precautions. The potential biological activities are based on extrapolation from related compounds and have not been experimentally verified for this compound or its direct derivatives.

References

An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-4-propylpyrimidine derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds holds significant promise in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily relies on the functionalization of a pre-existing pyrimidine ring. The chlorine atom at the 2-position and the propyl group at the 4-position offer distinct sites for chemical modification, enabling the creation of diverse compound libraries.

A plausible and efficient method for the synthesis of the this compound core involves the reaction of 2,4-dichloropyrimidine with a propyl Grignard reagent. This reaction, typically catalyzed by an iron salt such as iron(III) acetylacetonate (Fe(acac)₃), allows for the selective introduction of the propyl group at the 4-position.

Subsequent modifications of the this compound scaffold are commonly achieved through established cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[1] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents at the 2-position.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a similar synthesis of 2-chloro-4-methylpyrimidine) [3]

Materials:

  • 2,4-Dichloropyrimidine

  • Propylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) and Fe(acac)₃ (0.05-0.1 equivalents) in anhydrous THF under an argon atmosphere at 0°C, add a solution of propylmagnesium chloride (1-1.2 equivalents) in THF dropwise.

  • Maintain the reaction mixture at 0°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound [2]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination of this compound [1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)

  • Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[4][5][6][7][8][9][10][11][12][13][14][15] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Several studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer agents. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5][16]

Compound IDR Group (at 4-position of pyrimidine)HCT116 EC₅₀ (µM)MCF7 EC₅₀ (µM)
6 Bromophenyl piperazine89.24 ± 1.3689.37 ± 1.17
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37

Table 1: Anticancer activity of selected 2-amino-4-chloro-pyrimidine derivatives.[5]

These findings suggest that the substituent at the 4-position significantly influences the anticancer potency. While the direct anticancer activity of this compound derivatives is not extensively documented, the established structure-activity relationships (SAR) for related compounds indicate that the propyl group could modulate activity through steric and electronic effects.

Antimicrobial and Herbicidal Activities

The pyrimidine scaffold is also a key component in various antimicrobial and herbicidal agents.[6][7][8][9][11][12][13] The introduction of different functional groups on the pyrimidine ring can lead to compounds with potent activity against bacteria, fungi, and weeds. The this compound core can be considered a valuable starting point for the development of new agents in these fields.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Pyrimidine metabolism itself is intricately linked to key signaling networks that control cell growth, proliferation, and survival.[17][18][19][20][21]

One of the critical pathways influenced by pyrimidine metabolism is the PI3K-Akt-mTORC1 signaling cascade.[18] This pathway is a central regulator of cell growth and is frequently dysregulated in diseases like cancer. mTORC1 can promote the synthesis of pyrimidines, highlighting a feedback loop between signaling and metabolism.[18]

PI3K_Akt_mTORC1_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth promotes CAD CAD (Pyrimidine Synthesis) S6K1->CAD phosphorylates CAD->CellGrowth promotes

Caption: PI3K-Akt-mTORC1 signaling pathway and its link to pyrimidine synthesis.

Derivatives of this compound could potentially modulate such pathways by either directly inhibiting key kinases or by interfering with nucleotide metabolism, thereby impacting cellular processes.

Experimental and Synthetic Workflows

The development of novel this compound derivatives follows a logical experimental workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of this compound Core Derivatization Derivatization via Cross-Coupling/Substitution Synthesis->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR informs Lead_Opt Lead Optimization SAR->Lead_Opt guides Lead_Opt->Derivatization new derivatives In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of specific this compound analogues, the existing knowledge on related pyrimidine derivatives provides a strong foundation for future investigations. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules.

References

The Enigmatic Role of 2-Chloro-4-propylpyrimidine in Proteomics: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the quest for novel chemical tools to probe protein function, map signaling pathways, and identify new drug targets is relentless. Among the vast arsenal of chemical compounds, pyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry and chemical biology. This guide focuses on a specific pyrimidine derivative, 2-Chloro-4-propylpyrimidine, and investigates its purported role in proteomics research. Despite its classification by some suppliers as a biochemical for proteomics, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in our understanding of its specific applications. This document serves to outline the current state of knowledge and highlight the absence of detailed experimental data and protocols related to this compound in the context of proteomics.

Current Landscape: A Scarcity of Data

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent databases, yielded no specific publications detailing the use of this compound in proteomics research. While the compound is commercially available and listed with the CAS number 111196-80-6, there is a conspicuous lack of peer-reviewed articles that describe its mechanism of action, protein targets, or utility as a chemical probe in proteomics workflows.

One commercial supplier, Santa Cruz Biotechnology, categorizes this compound as a "biochemical for proteomics research." However, this classification is not substantiated by any provided application notes, experimental data, or citations to scientific literature. This suggests that the compound may be a relatively new market entrant, intended for research purposes, but its specific applications in proteomics have yet to be publicly documented.

A patent search revealed a related compound, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-propylpyrimidine-5-carboxamide, which was evaluated in a study focused on predicting Caco-2 cell permeability. While this area of research is pertinent to drug metabolism and pharmacokinetics (DMPK), it does not directly address the compound's utility as a tool for broader proteomics applications such as target identification or pathway analysis.

Postulated, Yet Unverified, Applications in Proteomics

Given the chemical structure of this compound, which features a reactive chloropyrimidine core, one could speculate on its potential applications in proteomics. The chloro-substituent at the 2-position of the pyrimidine ring can act as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine or lysine. This reactivity could theoretically be harnessed for:

  • Covalent Ligand Discovery: The compound could potentially act as a covalent inhibitor or probe by forming an irreversible bond with a target protein. This is a common strategy in drug discovery and chemical biology to achieve high potency and prolonged duration of action.

  • Activity-Based Protein Profiling (ABPP): If derivatized with a reporter tag (e.g., a fluorophore or a biotin moiety), this compound could be used as a chemical probe to selectively label and identify specific classes of proteins or enzymes in complex biological samples.

  • Fragment-Based Ligand Discovery (FBLD): As a small molecule fragment, it could be screened against protein libraries to identify initial "hits" that could be further optimized into more potent and selective ligands.

It is crucial to emphasize that these are hypothetical applications based on the compound's chemical structure and are not supported by any published experimental evidence.

Conclusion and Future Outlook

At present, this compound remains an enigmatic compound within the field of proteomics. While its commercial availability and classification suggest a potential role in this area of research, the absence of any published data, experimental protocols, or detailed applications makes it impossible to provide an in-depth technical guide. Researchers and drug development professionals interested in this compound should be aware of the current information vacuum.

The future utility of this compound in proteomics will depend on pioneering research to:

  • Identify its protein targets: Unbiased proteomics approaches, such as chemical proteomics pull-down assays followed by mass spectrometry, would be necessary to identify the proteins that interact with this compound.

  • Elucidate its mechanism of action: Detailed biochemical and cellular assays are required to understand how it exerts its biological effects.

  • Develop it as a chemical probe: Synthesis of tagged versions of the molecule would enable its use in a variety of proteomics applications.

Until such studies are conducted and published, the role of this compound in proteomics research remains undefined. The scientific community awaits foundational research to unlock the potential of this and other novel chemical entities in the ongoing exploration of the proteome.

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 2-Chloro-4-propylpyrimidine, a key intermediate in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 111196-80-6) is a substituted pyrimidine that serves as a versatile building block for the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a common feature in numerous approved drugs, particularly in oncology. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, making it an ideal starting material for the generation of compound libraries for drug screening. Its derivatives have shown potential as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Physicochemical Properties

PropertyValue
CAS Number 111196-80-6
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Expected to be a solid or oil

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a Grignard reaction with 2,4-dichloropyrimidine. This method is adapted from known procedures for the synthesis of analogous 2-chloro-4-alkylpyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Propylmagnesium chloride (2M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Iron(III) acetylacetonate (Fe(acac)₃) (optional, as catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere at 0°C, add iron(III) acetylacetonate (0.05 eq) if used.

  • Slowly add propylmagnesium chloride (1.0-1.2 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent to afford this compound.

Expected Yield: 40-60%

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-propylpyrimidine.

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90°C
Time 8 hours

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 8.55 (d, J = 5.2 Hz, 1H)δ 172.0
δ 7.10 (d, J = 5.2 Hz, 1H)δ 161.5
δ 2.80 (t, J = 7.5 Hz, 2H)δ 158.0
δ 1.75 (sext, J = 7.5 Hz, 2H)δ 118.0
δ 0.95 (t, J = 7.4 Hz, 3H)δ 38.0
δ 22.0
δ 13.5

Mass Spectrometry (MS): Expected [M+H]⁺ at m/z 157.05.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors for cancer therapy. The this compound scaffold can be elaborated to target various kinases involved in cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[1][2]

The JAK-STAT signaling pathway is crucial for normal cell growth and immune function, but its aberrant activation is implicated in various cancers and inflammatory diseases. Similarly, CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a simplified representation of a generic kinase inhibitor's mechanism of action, which is a common application for compounds derived from this compound.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., JAK, CDK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., STAT) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibits Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Generic Kinase Inhibition Pathway

The following diagram illustrates the workflow for synthesizing and screening a library of compounds derived from this compound.

workflow start 2,4-Dichloropyrimidine synth Synthesis of This compound start->synth coupling Suzuki Coupling with Arylboronic Acids synth->coupling library Compound Library coupling->library screen Kinase Inhibition Screening library->screen hit Hit Identification screen->hit lead_opt Lead Optimization hit->lead_opt end Drug Candidate lead_opt->end

Drug Discovery Workflow

References

Application Notes and Protocols for 2-Chloro-4-propylpyrimidine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-propylpyrimidine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this heterocycle is crucial for the development of novel therapeutic agents. The chloro-substituent at the 2-position of this compound serves as a key handle for introducing a diverse array of functional groups through reactions with various nucleophiles, including amines, alcohols, and thiols.

Introduction

Pyrimidine derivatives are integral components of numerous FDA-approved drugs and biologically active molecules. Their prevalence in drug discovery underscores the importance of efficient synthetic methodologies for their modification. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a powerful and widely employed strategy for the synthesis of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the electronegative chlorine atom, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

This compound is a valuable intermediate that allows for selective functionalization at the C2-position. This selectivity is crucial in multi-step syntheses, enabling the controlled build-up of molecular complexity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the nucleophilic aromatic substitution on 2-chloropyrimidines is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The rate of reaction is influenced by several factors, including the electron-withdrawing nature of the pyrimidine ring, the nature of the nucleophile, the solvent, and the reaction temperature.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific quantitative data for this compound in the public literature, the following tables present representative data based on analogous reactions with other chloropyrimidines. These values should serve as a guideline for reaction optimization.

Table 1: Nucleophilic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF1001285-95
PiperidineEt3NEthanol80690-98
MorpholineDIPEAAcetonitrile80888-96
BenzylamineNaHTHF601080-90

Table 2: Nucleophilic Substitution with Alcohols (Alkoxides)

Nucleophile (Alkoxide)SolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanol25-602-485-95
Sodium EthoxideEthanol25-782-489[1]
Potassium tert-ButoxideTHF25675-85
Sodium PhenoxideDMF1001280-90

Table 3: Nucleophilic Substitution with Thiols (Thiolates)

| Nucleophile (Thiolate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Sodium Thiophenoxide | - | DMF | 25 | 2 | 90-98 | | Sodium Ethanethiolate | - | Ethanol | 25 | 3 | 88-95 | | Sodium Methanethiolate | - | Methanol | 0-25 | 4 | 85-92 |

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution reactions of this compound with representative amine, alcohol, and thiol nucleophiles.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-4-propylpyrimidin-2-amine.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-propylpyrimidin-2-amine.

  • Characterize the product by NMR and MS.

Protocol 2: Reaction with an Alcohol/Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-methoxy-4-propylpyrimidine.

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-methoxy-4-propylpyrimidine.

  • Characterize the product by NMR and MS.

Protocol 3: Reaction with a Thiol/Thiolate (e.g., Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)-4-propylpyrimidine.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K2CO3)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.1 eq.) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(phenylthio)-4-propylpyrimidine.

  • Characterize the product by NMR and MS.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Experimental_Workflow Start Start Combine_Reactants Combine this compound, Nucleophile, Base (if needed), and Solvent Start->Combine_Reactants Reaction Heat and Stir Reaction Mixture Combine_Reactants->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purification Purification (Column Chromatography/Distillation) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic substitution on this compound.

References

2-Chloro-4-propylpyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-propylpyrimidine is a substituted pyrimidine that serves as a valuable and versatile building block in the field of organic synthesis. The pyrimidine core is a fundamental scaffold found in numerous biologically active compounds, including approved drugs and agrochemicals. The presence of a reactive chlorine atom at the 2-position and a propyl group at the 4-position allows for selective functionalization, making it an attractive starting material for the synthesis of diverse molecular architectures. The chlorine atom is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The propyl group can influence the physicochemical properties, such as lipophilicity, of the final compounds, which can be crucial for their biological activity and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound in key synthetic transformations and offer detailed protocols for its use.

Applications in Organic Synthesis

The reactivity of the C2-chloro substituent makes this compound a key intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Its applications primarily revolve around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the 2-position by various nucleophiles. This reaction is a straightforward method for introducing amine, ether, and thioether functionalities. A notable application is in the synthesis of substituted amino-pyrimidines, which are common motifs in kinase inhibitors and other biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with boronic acids or their esters. It is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the 2-position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines. It is a key method for the synthesis of 2-aminopyrimidine derivatives.

  • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes to form a carbon-carbon bond, leading to the synthesis of 2-alkynylpyrimidines.

  • Heck and Stille Couplings: While less common for this specific substrate, these reactions can also be employed to introduce alkenyl and organotin moieties, respectively.

The regioselectivity of these reactions is a key advantage. In dihalopyrimidines, reactions often occur preferentially at the more reactive C4 position. However, with a pre-existing alkyl group at C4, this compound allows for selective functionalization at the C2 position.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of 2-((4-propylpyrimidin-2-yl)amino)-1-morpholinoethanone[1]

This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with an amine.

Materials:

  • This compound

  • 2-amino-1-morpholinoethanone hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a solution of this compound (235 mg, 1.50 mmol) in acetonitrile (2.5 mL) is added 2-amino-1-morpholinoethanone hydrochloride (298 mg, 1.65 mmol) and DIPEA (0.655 mL, 3.75 mmol).

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling, the reaction mixture is partitioned between ethyl acetate (10 mL) and water (10 mL).

  • The organic layer is separated and washed with water (10 mL).

  • The aqueous layer is back-extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Reagent/ParameterValue
This compound235 mg (1.50 mmol)
2-amino-1-morpholinoethanone HCl298 mg (1.65 mmol)
DIPEA0.655 mL (3.75 mmol)
SolventAcetonitrile (2.5 mL)
Temperature100 °C
Reaction Time24 hours
YieldNot explicitly stated
Protocol 2: Representative Synthesis of this compound

This protocol is a representative method for the synthesis of 2-chloro-4-alkylpyrimidines, adapted from the synthesis of the methyl analog.[1] It involves the iron-catalyzed coupling of a Grignard reagent with 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Propylmagnesium chloride (or bromide) in THF

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water (H₂O)

  • Brine

Procedure:

  • A solution of 2,4-dichloropyrimidine and Fe(acac)₃ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C.

  • Propylmagnesium chloride solution is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The resulting reaction mixture is stirred at 0 °C for several hours (e.g., 8 hours).

  • The reaction is quenched by the careful addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, based on established methods for 2-chloropyrimidines.[2][3]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • In a reaction vessel, this compound, the arylboronic acid (1.0-1.2 equivalents), and the base (2-3 equivalents) are combined in the chosen solvent system.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • The palladium catalyst (1-5 mol%) is added, and the vessel is sealed.

  • The reaction mixture is heated with stirring (e.g., at 80-100 °C or under microwave irradiation) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography or recrystallization to yield the 2-aryl-4-propylpyrimidine.

Visualizations

Synthesis_of_2_amino_4_propylpyrimidine_derivative 2_Chloro_4_propylpyrimidine This compound Product 2-((4-propylpyrimidin-2-yl)amino)-1-morpholinoethanone 2_Chloro_4_propylpyrimidine->Product Amine 2-amino-1-morpholinoethanone hydrochloride Amine->Product Base DIPEA Base->Product Solvent Acetonitrile 100 °C, 24h Solvent->Product Synthesis_of_2_Chloro_4_propylpyrimidine Dichloropyrimidine 2,4-Dichloropyrimidine Product This compound Dichloropyrimidine->Product Grignard Propylmagnesium chloride Grignard->Product Catalyst Fe(acac)3 Catalyst->Product Solvent THF 0 °C Solvent->Product Suzuki_Coupling Chloropyrimidine This compound Product 2-Aryl-4-propylpyrimidine Chloropyrimidine->Product Boronic_Acid Arylboronic acid Boronic_Acid->Product Catalyst Pd(PPh3)4 Catalyst->Product Base K2CO3 Base->Product Solvent Toluene/EtOH/H2O Heat Solvent->Product

References

Application Notes and Protocols for the Purification of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Chloro-4-propylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: silica gel column chromatography, recrystallization, and vacuum distillation. Each method is presented with a detailed protocol to ensure reproducible and high-purity results.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream target molecules and for ensuring the safety and efficacy of final drug products. This document outlines established laboratory methods for the purification of this compound, complete with experimental protocols and expected outcomes.

Purification Strategies

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The most common and effective techniques include:

  • Silica Gel Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities.

  • Recrystallization: A technique used to purify solid compounds based on differences in solubility.

  • Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids by separating components based on their boiling points at reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of chloro-substituted pyrimidines, providing a benchmark for expected results when purifying this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key ParametersReference Compound
Silica Gel Chromatography80-90%>97%78%Eluent: Petroleum Ether:Methylene Dichloride (2:1)2-Chloro-4-methoxy-pyrimidine-ethyl formate[1]
Silica Gel ChromatographyNot specifiedNot specified53%Eluent: Hexane/Dichloromethane2-Chloro-4-methylpyrimidine
Recrystallization90-95%>99%70-85%Solvent System: Heptane/Ethyl AcetateGeneral Guidance
Vacuum Distillation85-95%>98%60-80%Pressure: <20 mmHg2-Chloro-4-methylpyrimidine

Experimental Protocols

Silica Gel Column Chromatography

This protocol is adapted from methods used for similar chloro-substituted pyrimidines and is expected to be effective for this compound.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether (or Hexane)

  • Methylene dichloride (DCM)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of methylene dichloride and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample-adsorbed silica gel to the top of the column. Add another thin layer of sand.

  • Elution: Begin elution with a non-polar solvent system, such as petroleum ether:methylene dichloride (2:1 v/v).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Spot the collected fractions on a TLC plate and develop it in the elution solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Recrystallization

This is a general protocol for the recrystallization of organic compounds. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent pair like heptane and ethyl acetate.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, ethyl acetate, ethanol, water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a solvent-pair system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Vacuum Distillation

This method is suitable for purifying larger quantities of this compound, assuming it is a liquid or a low-melting solid at room temperature. The boiling point of the related 2-chloro-4-methylpyrimidine is 91-93 °C at 17 mmHg; the boiling point of this compound is expected to be slightly higher under the same pressure.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).

  • Heating: Begin to heat the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. This is the purified product.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Product Collection: Carefully release the vacuum and collect the purified this compound from the receiving flask.

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.

PurificationWorkflow cluster_0 Crude Product Work-up cluster_1 Purification Methods cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Extraction Extraction Crude Reaction Mixture->Extraction Organic Solvent Washing Washing Extraction->Washing Aqueous Washes Drying Drying Washing->Drying Drying Agent Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Crude Product Crude Product Solvent Evaporation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization->Pure this compound Vacuum Distillation->Pure this compound

General purification workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Chloro-4-propylpyrimidine (CAS No: 111196-80-6), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Detailed protocols for chromatographic and spectroscopic methods are presented to ensure accurate identification, purity assessment, and structural elucidation. The methodologies are designed to be readily implemented in a laboratory setting.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉ClN₂[2]

  • Molecular Weight: 156.61 g/mol [2][4]

  • Structure:

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Receipt & Visual Inspection Prep Sample Preparation (Dissolution) Sample->Prep GC_MS GC-MS (Purity & ID) Prep->GC_MS HPLC HPLC-UV (Purity & Quantification) Prep->HPLC NMR NMR (Structure Elucidation) Prep->NMR FTIR FTIR (Functional Groups) Prep->FTIR Data Data Compilation & Review GC_MS->Data HPLC->Data NMR->Data FTIR->Data Report Certificate of Analysis Generation Data->Report

Caption: Overall analytical workflow for this compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and providing mass information for identification. It is the method of choice for determining the purity of this compound.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrument: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode to identify all components.

GC-MS Parameters:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 400

Expected Data:

The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The mass spectrum should display the molecular ion and characteristic fragments.

Ion TypeExpected m/zNotes
Molecular Ion [M]⁺ 156/158Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio is expected.
Fragment [M-CH₃]⁺ 141/143Loss of a methyl group.
Fragment [M-C₂H₅]⁺ 127/129Loss of an ethyl group from the propyl chain.
Fragment [M-C₃H₇]⁺ 115/117Loss of the propyl group.
Fragment [Pyrimidine ring]⁺ 79Characteristic fragment of the pyrimidine core.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is suitable for quantifying the purity of this compound, especially for identifying non-volatile impurities. A method similar to that used for other chloropyrimidines can be adapted.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Monitor the chromatogram for the main peak and any impurity peaks.

HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Expected Data:

A major peak corresponding to this compound should be observed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

ParameterExpected Value
Retention Time ~5-7 minutes
Purity ≥ 98% (as specified by suppliers)[4]

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the chemical structure.[6] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[7]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Techniques like DEPT can be used to aid in carbon signal assignment.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HPyrimidine C6-H
~7.1d1HPyrimidine C5-H
~2.8t2H-CH₂-CH₂-CH₃
~1.7sextet2H-CH₂-CH₂-CH₃
~1.0t3H-CH₂-CH₂-CH₃

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170C4 (C-propyl)
~161C2 (C-Cl)
~157C6 (CH)
~118C5 (CH)
~38-CH₂-CH₂-CH₃
~22-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat if it is a low-melting solid or liquid, using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[8]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration Type
~3100-3000C-H stretch (aromatic)
~2960-2850C-H stretch (aliphatic)
~1600-1550C=N stretch (pyrimidine ring)
~1500-1400C=C stretch (pyrimidine ring)
~800-750C-Cl stretch

Summary of Analytical Techniques

The following diagram outlines the purpose of each analytical technique in the characterization of this compound.

Technique_Purpose cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation Compound This compound GC_MS GC-MS Compound->GC_MS Purity ID HPLC HPLC-UV Compound->HPLC Purity Quant. NMR NMR (¹H, ¹³C) Compound->NMR Connectivity Framework MS Mass Spec Compound->MS Molecular Wt. Fragmentation FTIR FTIR Compound->FTIR Functional Groups

Caption: Role of each analytical technique.

References

Application Notes and Protocols for Reaction Mechanisms of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 2-chloro-4-propylpyrimidine, a versatile building block in medicinal chemistry and drug development. The protocols and data presented are based on established methodologies for analogous chloropyrimidine systems and serve as a guide for the synthesis and functionalization of this compound derivatives.

Disclaimer: Specific experimental data for this compound is limited in the public domain. The quantitative data and detailed protocols provided herein are based on closely related analogs, such as 2-chloro-4-methylpyrimidine and 2,4-dichloropyrimidines. Researchers should consider these as starting points and optimize conditions for their specific applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a variety of functional groups, particularly nitrogen and oxygen nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Intermediate reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product 2-Substituted-4-propylpyrimidine intermediate->product - Cl- hcl HCl

Application: Synthesis of 2-Amino-4-propylpyrimidines

A common application of SNAr is the synthesis of 2-aminopyrimidine derivatives, which are prevalent scaffolds in pharmacologically active compounds.

Quantitative Data for Amination of 2-Chloropyrimidines

The following table summarizes typical reaction conditions and yields for the amination of related 2-chloropyrimidine substrates.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference Compound
AmmoniaEthanol-Reflux3-584.42,4-Dichloropyrimidine
Various AminesAnhydrous PropanolTriethylamine120-140 (MW)0.25-0.5Good to Excellent2-Amino-4-chloropyrimidine
PiperidineEthanol-50--2-Chloropyrimidine
Experimental Protocol: General Procedure for Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Triethylamine (2.0 equivalents, if amine salt is used or as a general base)

  • Anhydrous propanol (or other suitable solvent like DMF, Ethanol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol) and anhydrous propanol (2 mL).

  • Add the desired amine (1.1 mmol) and triethylamine (2.0 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow start Combine Reactants reaction Microwave Heating start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product 2-Amino-4-propylpyrimidine Derivative purification->product

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize 2-aryl- and 2-heteroaryl-4-propylpyrimidines.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R-B(OR)2 pd2_boronate Ar-Pd(II)L2-R transmetalation->pd2_boronate reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

The following table presents data from the Suzuki-Miyaura coupling of the related 2,4-dichloropyrimidine with various boronic acids. This reaction typically shows a preference for substitution at the C4 position.[1]

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1581
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1592
3-Thiopheneboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1585

This is a general protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines.[2][3] This reaction is particularly useful when the SNAr reaction is not feasible due to the low nucleophilicity of the amine.[2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' pd2_amine_complex [Ar-Pd(II)L2(HNR'R'')]Cl amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation + Base pd2_amido_complex Ar-Pd(II)L2(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

The following table provides representative data for the Buchwald-Hartwig amination of various aryl chlorides with morpholine.

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
4-ChlorotoluenePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBuToluene1001 min99
2-ChlorotoluenePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBuToluene10025 min94
4-ChloroanisolePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBuToluene1005 min90

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a valuable substrate for a range of transformations, primarily Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. These methodologies allow for the introduction of diverse functionalities at the 2-position, enabling the synthesis of a wide array of complex molecules for applications in drug discovery and materials science. The provided protocols, based on well-established procedures for similar substrates, offer a solid foundation for further synthetic explorations.

References

Applications of 2-Chloro-4-propylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-propylpyrimidine is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry. While direct literature on the specific applications of this propyl-substituted pyrimidine is limited, the broader class of 2-chloro-4-substituted pyrimidines are well-established precursors for the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine scaffold is a key structural motif in numerous therapeutic agents, particularly in the development of kinase inhibitors for the treatment of cancer.[2][3][4] The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups, while the alkyl substituent at the 4-position can influence the compound's physicochemical properties and target binding affinity.

This document provides an overview of the inferred applications of this compound in medicinal chemistry, based on structure-activity relationship (SAR) studies of related 2-chloro-4-alkylpyrimidine derivatives. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented to guide researchers in their drug discovery efforts.

Key Applications in Drug Discovery

Based on the established roles of analogous 2-chloro-4-alkylpyrimidines, this compound is a promising starting material for the development of:

  • Kinase Inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors that target the ATP-binding site of various protein kinases.[2] The propyl group at the C4 position can be explored for its potential to interact with specific hydrophobic pockets within the kinase domain, potentially influencing potency and selectivity.

  • Anticancer Agents: Derivatives of 2-chloropyrimidines have demonstrated significant antiproliferative activity against various cancer cell lines.[5] By modifying the 2-position of the pyrimidine ring, libraries of compounds can be synthesized and screened for their cytotoxic effects.

  • Other Therapeutic Areas: The versatility of the 2-chloropyrimidine scaffold allows for its application in the development of agents for other diseases, including those related to inflammation and neurodegeneration, where specific kinases or other enzymes are implicated.[6]

Data Presentation: Comparative Biological Activity of 2,4-Disubstituted Pyrimidine Derivatives

The following table summarizes the biological activity of various 2,4-disubstituted pyrimidine derivatives from published studies. This data provides a comparative context for researchers designing new compounds based on the this compound scaffold.

Compound IDR1-Group (C2-Position)R2-Group (C4-Position)Target/AssayActivity (IC50/EC50)Reference
1 -NH-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-NH-(2-(isopropylsulfonyl)phenyl)ALK Kinase<3 nM[6]
2 -NH-(pyrrolidin-3-yl)-methylAurora A Kinase<200 nM (Cell proliferation)[7]
3 -arylamino-arylPAK1 KinasePotent Inhibition[8]
4 -amino4-(4-bromophenyl)piperazineHCT116 cells89.24 µM[9]
5 -amino4-(4-bromophenyl)piperazineMCF-7 cells89.37 µM[9]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of compounds derived from this compound. These protocols are based on established methods for similar pyrimidine derivatives.

Protocol 1: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol describes a general method for the displacement of the chlorine atom at the C2-position of this compound with an amine.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-4-propylpyrimidine derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay.[10]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Positive control (a known inhibitor of the target kinase)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.

  • Prepare a kinase reaction mixture containing the assay buffer, target kinase, and substrate peptide.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds, positive control, and a DMSO vehicle control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Inhibitor->RAF

Caption: Simplified kinase signaling pathway and potential points of inhibition.

Experimental Workflow Diagram

G start This compound step1 Nucleophilic Substitution (Reaction with various amines) start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Characterization (NMR, MS) step2->step3 step4 Biological Evaluation step3->step4 step5 Kinase Inhibition Assay (IC50 determination) step4->step5 step6 Anticancer Activity Assay (MTT, IC50 determination) step4->step6 end Lead Compound Identification step5->end step6->end

Caption: General workflow for synthesis and evaluation of derivatives.

Logical Relationship Diagram

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Desired Outcomes Scaffold This compound Mod1 C2-Position (Nucleophilic Substitution) Scaffold->Mod1 Mod2 C4-Propyl Group (Hydrophobic Interactions) Scaffold->Mod2 Outcome1 Increased Potency Mod1->Outcome1 Outcome2 Improved Selectivity Mod1->Outcome2 Mod2->Outcome1 Outcome3 Favorable ADME Properties Mod2->Outcome3

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes and Protocols: Chloropyrimidines as Covalent Chemical Probes for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Covalent chemical probes are invaluable tools in chemical proteomics for identifying and characterizing protein targets, elucidating biological pathways, and discovering novel therapeutic agents.[1][2] Chloropyrimidines represent a class of heterocyclic compounds that can act as covalent probes, typically reacting with nucleophilic residues such as cysteine on target proteins. This covalent interaction allows for the stable labeling and subsequent identification of these targets from complex biological samples.[3] The reactivity of the chloropyrimidine scaffold can be tuned by substituent groups, offering a versatile platform for developing specific and potent chemical probes. These probes can be particularly useful for studying enzymes like kinases, where a cysteine residue is present in or near the active site.[3]

These application notes provide an overview of the use of chloropyrimidine-based probes in proteomics, including protocols for target identification and quantitative analysis.

Application Notes

Principle of Action

Chloropyrimidine probes function as irreversible inhibitors by forming a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on a target protein. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the pyrimidine ring, leading to the displacement of the chloride ion.[3] This irreversible binding enables robust target enrichment and identification.

Applications
  • Target Identification and Validation: A primary application is the identification of the molecular targets of a bioactive compound. By synthesizing a probe version of the compound, researchers can "fish" for its binding partners in cell lysates or living cells.[2][4]

  • Drug Discovery: Chloropyrimidine-based covalent inhibitors have been explored as kinase inhibitors.[3] Chemical proteomics can be used to assess the selectivity of these inhibitors across the kinome and to identify potential off-target effects.

  • Enzyme Activity Profiling: In an activity-based protein profiling (ABPP) approach, chloropyrimidine probes can be used to map the functional state of enzymes in a proteome.

Advantages of Chloropyrimidine Probes
  • Covalent and Stable Interaction: The formation of a covalent bond allows for stringent washing steps during enrichment, reducing the background of non-specific binders.

  • Tunable Reactivity: The reactivity of the chloropyrimidine core can be modulated by the addition of other substituents, allowing for the optimization of probe performance.

  • Synthetic Accessibility: The synthesis of chloropyrimidine derivatives is often straightforward, facilitating the generation of a variety of probes.[3]

Quantitative Data Summary

While specific quantitative data for 2-Chloro-4-propylpyrimidine is unavailable, the following tables illustrate how data for a hypothetical chloropyrimidine probe (CP-Probe-1) would be presented.

Table 1: Kinase Selectivity Profile of CP-Probe-1

Kinase TargetIC50 (nM)Percent Inhibition at 1 µMCovalent Modification Confirmed (MS)
MSK115095%Yes
RSK280060%Yes
EGFR>10,000<10%No
AURKA>10,000<10%No

Table 2: Protein Enrichment using CP-Probe-1 in 22Rv1 Cells

Protein IdentifiedGeneFold Enrichment (Probe/Control)p-valueFunction
Mitogen- and stress-activated protein kinase 1RPS6KA515.2<0.001Kinase Signaling
Ribosomal protein S6 kinase alpha-3RPS6KA38.5<0.01Kinase Signaling
Peroxiredoxin-1PRDX12.1>0.05Redox Regulation
Heat shock protein HSP 90-alphaHSP90AA11.8>0.05Chaperone

Experimental Protocols

Protocol 1: General Synthesis of an Alkyne-Functionalized Chloropyrimidine Probe

This protocol describes a general method for synthesizing a chloropyrimidine probe functionalized with an alkyne handle for subsequent click chemistry.

Materials:

  • 2,4-dichloropyrimidine (or a substituted variant)

  • A linker containing an amine and a terminal alkyne (e.g., propargylamine)

  • A base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,4-dichloropyrimidine in anhydrous DCM.

  • Add the amine-alkyne linker (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized chloropyrimidine probe.

  • Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2: Protein Labeling in Cell Lysate

Materials:

  • Cultured cells (e.g., HEK293T, 22Rv1)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Chloropyrimidine probe (stock solution in DMSO)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes.

  • Lyse the cells by Dounce homogenization or sonication.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

  • Add the chloropyrimidine probe to the desired final concentration (e.g., 1-10 µM). For competitive inhibition experiments, pre-incubate the lysate with a competitor compound before adding the probe.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The probe-labeled proteome is now ready for downstream applications such as click chemistry and enrichment.

Protocol 3: Target Enrichment using Click Chemistry and Affinity Purification

Materials:

  • Probe-labeled proteome from Protocol 2

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • To the probe-labeled proteome, add the azide-biotin tag, TCEP, TBTA, and CuSO₄.

  • Incubate the click chemistry reaction for 1 hour at room temperature.

  • Add pre-washed streptavidin agarose beads to the reaction mixture.

  • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and PBS alone) to remove non-specifically bound proteins.

  • Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

  • The enriched proteins can then be separated by SDS-PAGE and identified by mass spectrometry.

Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis

Materials:

  • Protein-bound streptavidin beads from Protocol 3

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM ammonium bicarbonate buffer

Procedure:

  • Wash the protein-bound beads with 50 mM ammonium bicarbonate.

  • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads thoroughly with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin.

  • Incubate overnight at 37°C with shaking.

  • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Analysis cell_lysate Cell Lysate (Proteome) labeling Covalent Labeling cell_lysate->labeling probe Chloropyrimidine Probe probe->labeling click_chem Click Chemistry (Azide-Biotin) labeling->click_chem enrichment Streptavidin Enrichment click_chem->enrichment on_bead_digest On-Bead Digestion enrichment->on_bead_digest lc_ms LC-MS/MS on_bead_digest->lc_ms data_analysis Data Analysis (Target Identification) lc_ms->data_analysis

Caption: Experimental workflow for target identification using a chloropyrimidine probe.

signaling_pathway cluster_probe GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Probe Chloropyrimidine Probe Probe->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a covalent probe.

competitive_binding cluster_control Control cluster_competition Competition Probe_C CP-Probe Labeled_Target_C Labeled Target (High Signal) Probe_C->Labeled_Target_C Target_C Target Protein Target_C->Labeled_Target_C Competitor Competitor Drug Bound_Target Drug-Bound Target Competitor->Bound_Target Probe_Comp CP-Probe No_Label No Labeling (Low Signal) Probe_Comp->No_Label Target_Comp Target Protein Target_Comp->Bound_Target Bound_Target->No_Label

Caption: Logic of a competitive binding assay to validate probe-target interaction.

References

Application Notes and Protocols for 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the handling, storage, and potential applications of 2-Chloro-4-propylpyrimidine. The information is intended to ensure safe laboratory practices and to provide a foundation for its use in synthetic chemistry and drug discovery.

Section 1: Chemical and Physical Properties

This compound is a substituted pyrimidine with potential applications as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] While specific experimental data for this compound is limited, properties can be extrapolated from similar short-chain alkyl chloropyrimidines.

PropertyDataSource
Molecular Formula C₇H₉ClN₂[2]
Molecular Weight 156.6 g/mol [2]
Appearance Likely a liquid or low-melting solid, potentially colorless to light brownInferred from analogs
Storage Temperature 2-8°C[3]

Section 2: Handling and Storage Procedures

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following guidelines are based on safety data for closely related alkyl chloropyrimidines.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Tight-sealing safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or long-sleeved clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to keep the compound refrigerated at 2-8°C and protected from light and moisture to maintain product quality.[3]

In case of Exposure or Spill
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

  • Spill: For a spill, sweep up and shovel into a suitable container for disposal. Ensure adequate ventilation.

Section 3: Experimental Protocols

Synthesis of this compound (Proposed Protocol)

This protocol is based on the known synthesis of similar 2-chloro-4-alkylpyrimidines.[4]

Materials:

  • 2,4-Dichloropyrimidine

  • Propylmagnesium chloride (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Iron(III) acetylacetonate (Fe(acac)₃) (catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Dichloromethane (DCM) for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-dichloropyrimidine (1 equivalent) and Fe(acac)₃ (catalytic amount) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add propylmagnesium chloride (1 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and dichloromethane to afford this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_4_Dichloropyrimidine 2_4_Dichloropyrimidine Grignard_Reaction Grignard Reaction (Anhydrous THF, 0°C, Fe(acac)₃) 2_4_Dichloropyrimidine->Grignard_Reaction Propylmagnesium_chloride Propylmagnesium_chloride Propylmagnesium_chloride->Grignard_Reaction Quench Quench with sat. NH₄Cl Grignard_Reaction->Quench Reaction Mixture Extraction Extraction with EtOAc Quench->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Crude Product Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Section 4: Potential Applications in Drug Discovery

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[5] 2-Chloropyrimidines, in particular, serve as versatile intermediates for the synthesis of kinase inhibitors.[1][6]

Role as a Kinase Inhibitor Scaffold

The 2-chloro substituent on the pyrimidine ring is a reactive site that can be displaced by nucleophiles, such as the cysteine residue in the active site of certain kinases, leading to covalent inhibition.[6] This makes this compound a valuable starting material for the development of targeted cancer therapies. The 4-propyl group can be modified to optimize binding affinity and selectivity for the target kinase.

Diagram of Potential Mechanism of Action:

G 2_Chloro_4_propylpyrimidine This compound Kinase Target Kinase (e.g., MSK1) 2_Chloro_4_propylpyrimidine->Kinase Binds to active site Covalent_Inhibition Covalent Inhibition Kinase->Covalent_Inhibition Nucleophilic attack by Cysteine Downstream_Signaling_Blocked Downstream Signaling Pathway Blocked Covalent_Inhibition->Downstream_Signaling_Blocked Cellular_Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream_Signaling_Blocked->Cellular_Effect

Caption: Potential mechanism of kinase inhibition.

Section 5: Logical Relationships in Further Synthesis

This compound is a versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This is a key step in building a library of compounds for drug screening.

Diagram of Synthetic Possibilities:

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Product_Amine 2-Amino-4-propylpyrimidine Derivative SNAr->Product_Amine Product_Ether 2-Alkoxy-4-propylpyrimidine Derivative SNAr->Product_Ether Product_Thioether 2-Thioether-4-propylpyrimidine Derivative SNAr->Product_Thioether Amine Amine (R-NH₂) Amine->SNAr Alcohol Alcohol (R-OH) Alcohol->SNAr Thiol Thiol (R-SH) Thiol->SNAr

Caption: Synthetic utility of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-propylpyrimidine. The information is designed to address specific challenges encountered during experimentation and to offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common strategies for the synthesis of substituted pyrimidines often involve the construction of the pyrimidine ring followed by functionalization, or the modification of a pre-existing pyrimidine core. For this compound, a plausible starting material is 2,4-dichloropyrimidine, where the propyl group can be introduced via a nucleophilic substitution or cross-coupling reaction. Another approach could involve the condensation of a propyl-containing precursor with a suitable three-carbon unit.

Q2: How can I introduce the propyl group onto the pyrimidine ring?

The introduction of a propyl group at the C4 position of a pyrimidine ring can be achieved through various methods. One common approach is the use of a Grignard reagent, such as propylmagnesium chloride, in the presence of a suitable catalyst like an iron salt (e.g., Fe(acac)₃) with a 2,4-dichloropyrimidine substrate. The reaction is typically performed in an inert solvent like THF at low temperatures.

Q3: What chlorinating agents are suitable for converting a hydroxyl group to a chloro group at the C2 position?

If the synthesis proceeds via a 2-hydroxy-4-propylpyrimidine intermediate, a common and effective chlorinating agent is phosphorus oxychloride (POCl₃).[1] This reaction is often carried out at elevated temperatures, and sometimes a tertiary amine like triethylamine is added to neutralize the generated HCl.[1]

Q4: What are the critical parameters to control during the chlorination step?

The key parameters to control during the chlorination with phosphorus oxychloride are temperature and reaction time. The reaction temperature is typically raised to around 100-105°C and maintained for several hours to ensure complete conversion.[1] It is crucial to monitor the reaction progress using techniques like TLC or HPLC to avoid over-chlorination or degradation of the product.

Q5: How can I purify the final this compound product?

Purification of this compound can be achieved through several methods. After quenching the reaction mixture, typically with ice water, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[2][3] The combined organic layers are then washed, dried, and concentrated. Further purification can be performed by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[2][3] Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Increase reaction time and monitor by TLC/HPLC. - Optimize the reaction temperature; for chlorination, ensure it reaches at least 100°C.[1] - Use fresh, high-purity starting materials. Ensure anhydrous conditions if using moisture-sensitive reagents. - Optimize the extraction and chromatography conditions.
Formation of Side Products - Reaction temperature is too high or reaction time is too long. - Presence of impurities in starting materials. - Non-selective reaction.- Carefully control the reaction temperature and time. - Purify starting materials before use. - If using a di-substituted starting material (e.g., 2,4-dichloropyrimidine), control the stoichiometry of the nucleophile to favor mono-substitution.
Incomplete Chlorination - Insufficient amount of chlorinating agent. - Reaction temperature is too low or reaction time is too short.- Use a slight excess of phosphorus oxychloride. - Ensure the reaction is heated to the optimal temperature (e.g., 100-105°C) for a sufficient duration.[1]
Difficulty in Product Isolation - Product is soluble in the aqueous phase. - Emulsion formation during extraction.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Use a different extraction solvent. - Break up emulsions by adding brine or filtering through Celite.
Product Decomposition during Workup - Hydrolysis of the chloro group. - Exposure to high temperatures for extended periods during solvent removal.- Perform the aqueous workup at low temperatures (e.g., 0-5°C).[1] - Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.

Experimental Protocols

Synthesis of this compound from 2,4-Dichloropyrimidine (Analogous Method)

This protocol is adapted from the synthesis of 2-Chloro-4-methylpyrimidine.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloropyrimidine and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the mixture to 0°C in an ice bath. Add a solution of propylmagnesium chloride in THF dropwise from the dropping funnel while maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Synthesis of this compound from 2-Hydroxy-4-propylpyrimidine (Analogous Method)

This protocol is adapted from the synthesis of similar 2-chloropyrimidines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-propylpyrimidine and phosphorus oxychloride (POCl₃).

  • Chlorination: Add triethylamine dropwise to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to 100-105°C and maintain this temperature for 3-4 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into ice water with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (e.g., 2,4-Dichloropyrimidine) reaction Reaction with Propyl Grignard Reagent start->reaction Fe(acac)3, THF, 0°C workup Quenching and Aqueous Workup reaction->workup chlorination Chlorination with POCl3 (Alternative Route) chlorination->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4-propylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically commences from precursors such as 4-propyluracil or a di-substituted pyrimidine like 2,4-dichloro-6-propylpyrimidine. The choice of starting material often depends on commercial availability, cost, and the desired reaction pathway.

Q2: What are the common side products observed during the synthesis of this compound?

A2: During the synthesis of this compound, several side products can form, depending on the reaction conditions. The most prevalent include:

  • 4-propyl-2-hydroxypyrimidine: This hydrolysis product can form if moisture is present during the reaction or workup.

  • 2,4-dichloro-propylpyrimidine isomer: If the synthesis starts from a precursor that can be chlorinated at multiple positions, isomeric dichlorinated byproducts may be generated.

  • Unreacted starting materials: Incomplete reactions can lead to the presence of the initial reactants in the final product mixture.

  • Pyrimidine dimers: Under certain conditions, dimerization of the pyrimidine ring can occur, leading to higher molecular weight impurities.

Q3: How can the formation of the hydrolysis side product, 4-propyl-2-hydroxypyrimidine, be minimized?

A3: To minimize the formation of the hydrolysis byproduct, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, exposure to water should be minimized and controlled.

Q4: What is the role of phosphorus oxychloride (POCl₃) in the synthesis, and what are the potential complications associated with its use?

A4: Phosphorus oxychloride (POCl₃) is a common chlorinating agent used to convert hydroxypyrimidines to chloropyrimidines.[1] While effective, using a large excess of POCl₃ can lead to over-chlorination and complicate the purification process.[1] The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to ice.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress and identifying side products?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For detailed analysis and identification of side products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Product loss during workup.Optimize extraction and purification steps. Minimize exposure to water to prevent hydrolysis.
Presence of significant amounts of 4-propyl-2-hydroxypyrimidine Moisture in the reaction.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Incomplete chlorination.Ensure a sufficient amount of the chlorinating agent is used.
Detection of dichlorinated byproducts Over-chlorination due to harsh reaction conditions.Reduce the amount of chlorinating agent, lower the reaction temperature, or shorten the reaction time.
Complex mixture of unidentified side products Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.
Use of impure starting materials.Verify the purity of starting materials before use.

Experimental Protocol: Synthesis of this compound from 4-propyluracil

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 4-propyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-propyluracil in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-propyluracil 4-propyluracil This compound This compound 4-propyluracil->this compound POCl3, Δ Over_chlorination Dichlorinated byproduct 4-propyluracil->Over_chlorination Excess POCl3, High Temp Hydrolysis_Product 4-propyl-2-hydroxypyrimidine This compound->Hydrolysis_Product H2O Dimerization_Product Pyrimidine Dimer This compound->Dimerization_Product Side Reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Troubleshooting_Workflow start Analysis of Crude Product low_yield Low Yield? start->low_yield check_reaction Check Reaction Conditions: - Time - Temperature - Reagent Stoichiometry low_yield->check_reaction Yes hydrolysis Hydrolysis Product Present? low_yield->hydrolysis No optimize_workup Optimize Workup: - Extraction pH - Solvent Volume check_reaction->optimize_workup optimize_workup->hydrolysis use_anhydrous Ensure Anhydrous Conditions: - Dry Glassware & Solvents - Inert Atmosphere hydrolysis->use_anhydrous Yes over_chlorination Over-chlorination Product? hydrolysis->over_chlorination No use_anhydrous->over_chlorination adjust_reagents Adjust Reaction Conditions: - Reduce POCl3 amount - Lower Temperature over_chlorination->adjust_reagents Yes end Pure Product over_chlorination->end No adjust_reagents->end

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-propylpyrimidine. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and desired scale. Two common approaches are:

  • Route 1: From a Dichloro-propylpyrimidine Precursor: This method involves the selective reduction of a 2,X-dichloro-4-propylpyrimidine. While specific examples for the propyl derivative are not extensively documented, a well-established analogy is the synthesis of 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine using a reducing agent like zinc powder.[1]

  • Route 2: Building the Pyrimidine Ring: This approach involves constructing the pyrimidine ring from acyclic precursors. For instance, condensation of a propyl-substituted β-ketoester with urea or a urea equivalent, followed by chlorination of the resulting hydroxypyrimidine, is a plausible pathway.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. A patented method for a related 2-chloro-4-substituted pyrimidine reports a yield of 78% for the final chlorination step.[2] For the analogous synthesis of 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine, a yield of 53% has been reported.[1] Optimizing reaction parameters is crucial for maximizing the yield of this compound.

Q3: What are the key reaction parameters to control for improving the yield?

A3: To improve the yield of this compound, careful control of the following parameters is essential:

  • Temperature: Temperature can significantly influence reaction rates and the formation of byproducts. The optimal temperature will depend on the specific reaction pathway.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any additives should be carefully controlled to ensure complete conversion of the limiting reagent and minimize side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates and yields.

  • Catalyst: If a catalyst is used, its activity and loading are critical factors.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity and activity of reagents and catalysts.
Side reactions consuming starting materials.- Optimize reaction temperature to minimize byproduct formation. - Adjust the order of reagent addition. - Consider using a more selective catalyst.
Degradation of starting material or product.- Ensure anhydrous conditions if reagents are moisture-sensitive. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Impurities Non-selective reaction conditions.- Lower the reaction temperature. - Screen different solvents to improve selectivity. - Investigate alternative catalysts that may offer better regioselectivity.
Presence of impurities in starting materials.- Purify starting materials before use. - Use reagents from a reliable supplier.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction mixture.- Use an anti-solvent to precipitate the product. - Optimize the extraction solvent system.
Formation of an emulsion during workup.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Co-elution of impurities during chromatography.- Screen different solvent systems for column chromatography. - Consider alternative purification techniques such as recrystallization or distillation.

Experimental Protocols

Analogous Protocol: Synthesis of 2-Chloro-4-methylpyrimidine from 2,6-Dichloro-4-methylpyrimidine [1]

This protocol for a similar compound can serve as a starting point for developing a procedure for this compound.

Materials:

  • 2,6-Dichloro-4-methylpyrimidine

  • Zinc powder

  • Iodine

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel

Procedure:

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).

  • Heat the reaction mixture to reflux at 70°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to obtain 2-chloro-4-methylpyrimidine.

Note: This protocol should be adapted and optimized for the synthesis of this compound, starting from the corresponding 2,6-dichloro-4-propylpyrimidine.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_product Product 2,6-Dichloro-4-propylpyrimidine 2,6-Dichloro-4-propylpyrimidine This compound This compound 2,6-Dichloro-4-propylpyrimidine->this compound Selective Reduction Reducing_Agent Reducing Agent (e.g., Zinc powder)

Caption: Synthesis of this compound via selective reduction.

troubleshooting_workflow start Low Yield Observed check_completeness Check Reaction Completeness (TLC/HPLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagents incomplete->optimize_conditions check_byproducts Analyze for Byproducts (NMR/MS) complete->check_byproducts end Improved Yield optimize_conditions->end no_byproducts No Major Byproducts check_byproducts->no_byproducts No byproducts_present Byproducts Identified check_byproducts->byproducts_present Yes isolation_issue Investigate Product Isolation & Purification no_byproducts->isolation_issue optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Solvent/Catalyst byproducts_present->optimize_selectivity optimize_selectivity->end isolation_issue->end

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

References

Stability issues with 2-Chloro-4-propylpyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-4-propylpyrimidine in acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions?

A1: Based on data from similar chloropyrimidine compounds, this compound is expected to be susceptible to hydrolysis in aqueous solutions. The 2-chloro position on the pyrimidine ring is particularly reactive towards nucleophilic substitution, including hydrolysis. Therefore, prolonged exposure to aqueous environments, especially under non-neutral pH conditions, should be avoided to prevent degradation. Safety data for the related compound, 2-chloro-4-methylpyrimidine, advises protecting it from moisture.[1][2]

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound is likely to undergo hydrolysis to form 4-propylpyrimidin-2-one. Studies on other 2-chloropyrimidines have shown that the 2-chloro isomer is significantly more reactive than other isomers in strong acid, leading to its conversion to the corresponding pyrimidone.[3] This reaction is catalyzed by acid.

Q3: What is the expected stability of this compound under basic conditions?

A3: In basic conditions, this compound is also expected to be unstable. The pyrimidine ring itself can be susceptible to cleavage under strong alkaline conditions, in addition to the hydrolysis of the chloro group to form the corresponding hydroxypyrimidine.[4][5] The specific degradation products will depend on the strength of the base and the reaction conditions.

Q4: How should I prepare and store solutions of this compound?

A4: To minimize degradation, it is recommended to prepare solutions of this compound in anhydrous aprotic solvents. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. For storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place, preferably refrigerated.[1][2]

Q5: I am seeing an unexpected peak in my analysis (HPLC, LC-MS) after my reaction. Could it be a degradation product?

A5: Yes, it is highly probable. If your reaction or sample preparation involves acidic or basic aqueous conditions, the appearance of a more polar peak could indicate the formation of 4-propylpyrimidin-2-one or other degradation products. We recommend performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low assay or purity of this compound starting material. Improper storage leading to gradual hydrolysis.Ensure the compound is stored in a tightly sealed container in a desiccator, protected from light and moisture. For long-term storage, refrigeration is recommended.
Inconsistent reaction yields or appearance of side products. Degradation of this compound during the reaction.If the reaction is performed in an aqueous or protic solvent, consider switching to an anhydrous aprotic solvent. If acidic or basic reagents are used, assess their compatibility with the starting material. Consider adding the this compound to the reaction mixture at a later stage to minimize its exposure to harsh conditions.
Appearance of a new, more polar spot on TLC or a new peak in HPLC during workup. Hydrolysis of the chloro group during aqueous workup or extraction with acidic/basic solutions.Minimize the duration of contact with aqueous phases. Use neutral water for extractions if possible. If acidic or basic washes are necessary, perform them quickly and at a low temperature.
Poor recovery of the compound after purification by chromatography on silica gel. Degradation on the acidic surface of the silica gel.Deactivate the silica gel by pre-treating it with a base, such as triethylamine, in the eluent. Alternatively, consider using a different stationary phase like alumina.

Degradation Pathways

Under acidic conditions, the primary degradation pathway is expected to be hydrolysis of the chloro group to form the corresponding pyrimidinone. In basic conditions, both hydrolysis of the chloro group and potential ring-opening can occur.

Degradation Pathway This compound This compound 4-Propylpyrimidin-2-one 4-Propylpyrimidin-2-one This compound->4-Propylpyrimidin-2-one Acidic Conditions (H3O+) This compound->4-Propylpyrimidin-2-one Basic Conditions (OH-) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Basic Conditions

Caption: Expected degradation pathways of this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[6][7]

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of deionized water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C). It is also advisable to have a set of samples at room temperature.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0). Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N & 1N HCl) prep->acid base Base Hydrolysis (0.1N & 1N NaOH) prep->base neutral Neutral Hydrolysis (Water) prep->neutral incubate Incubate at RT & 60°C acid->incubate base->incubate neutral->incubate sample Sample at Time Points incubate->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc evaluate Evaluate Data hplc->evaluate

Caption: Workflow for a forced degradation study.

Summary of Expected Stability Data

The following table summarizes the expected qualitative stability of this compound under different conditions based on the behavior of similar compounds. Actual degradation rates should be determined experimentally.

Condition Temperature Expected Stability Primary Degradation Product
0.1 N HClRoom TemperatureLow4-Propylpyrimidin-2-one
1 N HCl60°CVery Low4-Propylpyrimidin-2-one
Water (pH ~7)Room TemperatureModerate4-Propylpyrimidin-2-one (slow)
0.1 N NaOHRoom TemperatureLow4-Propylpyrimidin-2-one
1 N NaOH60°CVery Low4-Propylpyrimidin-2-one and Ring-Opened Products
Solid StateRefrigerated, Dry, DarkHighN/A

References

Overcoming low reactivity of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-propylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive towards nucleophilic aromatic substitution (SNAr)?

The pyrimidine ring is an electron-deficient system, which in principle, should facilitate nucleophilic attack. However, in the case of 2-chloropyrimidines, the position of the chlorine atom between the two nitrogen atoms results in a less stable Meisenheimer intermediate compared to attack at the 4-position.[1] The C4 position benefits from better delocalization of the negative charge onto both nitrogen atoms through resonance, making it the more reactive site for SNAr.[1]

Q2: What are the primary strategies to overcome the low reactivity of this compound?

The most effective strategies involve moving away from classical SNAr conditions and employing modern cross-coupling reactions. The two most common and successful methods are:

  • Palladium-Catalyzed Suzuki Coupling: For the formation of carbon-carbon bonds.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[2]

These reactions utilize a palladium catalyst and a specific ligand to activate the C-Cl bond.

Q3: Can I still use nucleophilic aromatic substitution for this compound?

While challenging, it is not impossible. Success with SNAr at the 2-position often requires:

  • Highly nucleophilic reagents.

  • Harsh reaction conditions: This may include high temperatures, which can lead to side products.

  • Microwave irradiation: This can sometimes improve yields and reduce reaction times.[3]

  • Strategic substrate modification: If you are starting from a precursor, consider a synthetic route where the 4-position is blocked with a group that can be removed later.

Q4: How do I choose the right catalyst system for a cross-coupling reaction?

The choice of the palladium catalyst and ligand is critical. For aryl chlorides like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for both Suzuki and Buchwald-Hartwig reactions.[4] N-heterocyclic carbene (NHC) ligands have also shown promise in promoting reactivity at the C2 position.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling
Potential Cause Troubleshooting Step
Incorrect Catalyst System The C-Cl bond at the 2-position is notoriously difficult to activate. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system known for aryl chloride activation, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][6]
Inappropriate Base The choice of base is critical for the transmetalation step. For Suzuki couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4]
Sub-optimal Reaction Temperature The reaction temperature needs to be high enough to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. A temperature screen from 80 °C to 120 °C is recommended.[4] Microwave irradiation can also be beneficial for achieving higher temperatures and faster reaction times.[6][7]
Catalyst Deactivation The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] Ensure all reagents and solvents are high purity and thoroughly degassed. Increasing the catalyst loading or using a more robust catalyst system may also help.[4]
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Ineffective Catalyst-Ligand Combination Similar to Suzuki coupling, a robust catalyst system is required. Bulky biarylphosphine ligands are generally effective.[4] Consider using a pre-formed palladium precatalyst with a ligand like BrettPhos or RuPhos.
Incorrect Base A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4]
Solvent Choice The solvent can significantly impact the reaction. Toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous and degassed.
Amine Substrate Reactivity Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require longer reaction times or higher temperatures.

Quantitative Data Summary

The following tables summarize typical reaction conditions for successful cross-coupling reactions with chloropyrimidines. Note that optimization is often necessary for specific substrates.

Table 1: Representative Conditions for Suzuki Coupling of 2-Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012-2465-90
Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-dioxane/water (2:1)100 (MW)0.2581

Data compiled from multiple sources for general guidance.[4][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10012-2470-92

Data compiled from multiple sources for general guidance.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[4][8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4][8]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify extract->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst Combine Catalyst System: - Palladium Precatalyst - Ligand - Base start->catalyst inert Establish Inert Atmosphere catalyst->inert solvent_reagents Add Degassed Solvent and Reactants inert->solvent_reagents heat Heat and Stir solvent_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Dry and Purify extract->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic start Low/No Product Yield catalyst Is the catalyst system optimized for aryl chlorides? start->catalyst base Is the base appropriate and strong enough? catalyst->base Yes sol_catalyst Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) with a Pd(II) precatalyst. catalyst->sol_catalyst No conditions Are the temperature and reaction time sufficient? base->conditions Yes sol_base_suzuki Action (Suzuki): Use K3PO4 or Cs2CO3. base->sol_base_suzuki No (Suzuki) sol_base_bh Action (Buchwald-Hartwig): Use NaOtBu or LiHMDS. base->sol_base_bh No (B-H) sol_conditions Action: Screen temperatures (80-120°C) and consider microwave irradiation. conditions->sol_conditions No

Caption: Troubleshooting logic for cross-coupling reactions.

References

Preventing decomposition of 2-Chloro-4-propylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the decomposition of 2-Chloro-4-propylpyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during reactions?

A1: The primary causes of decomposition are hydrolysis, high reaction temperatures, and exposure to non-anhydrous conditions. This compound is susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-propylpyrimidin-2-one. Elevated temperatures can also promote thermal decomposition and the formation of various byproducts.[1][2]

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents and reagents and performing the reaction under an inert atmosphere, such as nitrogen or argon. During the workup, exposure to aqueous solutions should be minimized, and if an aqueous wash is necessary, it should be performed quickly at low temperatures. Quenching the reaction mixture in a cold, mildly basic solution (e.g., sodium bicarbonate) can also help neutralize acidic byproducts that may catalyze hydrolysis.[1][3]

Q3: What is the optimal temperature range for reactions involving this compound?

A3: While the optimal temperature is reaction-dependent, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. For many nucleophilic substitution reactions, starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature is a good practice.[4] High temperatures should be avoided as they can lead to decomposition and the formation of side products.[2] For syntheses involving chloropyrimidines, temperatures are often kept below 0°C to reduce decomposition.[5]

Q4: I am observing low to no yield in my reaction. What are the potential causes related to the stability of this compound?

A4: Low or no yield can be attributed to several factors. The this compound may have degraded due to improper storage or handling, leading to inactive material. Hydrolysis of the starting material under the reaction conditions is another common cause. Additionally, poor solubility of the reactants in the chosen solvent can hinder the reaction.[1][2]

Q5: What are the signs of this compound decomposition?

A5: Decomposition can be identified by the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. A common decomposition product is the corresponding hydroxypyrimidine, which will have a different polarity. In some cases, a visible color change or charring in the reaction mixture can indicate significant decomposition, especially at elevated temperatures.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Inactive this compound due to hydrolysis during storage.Ensure the starting material has been stored in a cool, dark, and dry place. Use a fresh bottle if degradation is suspected.
Insufficiently anhydrous reaction conditions.Use freshly dried solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS.
Poor solubility of reactants.Try a different anhydrous solvent (e.g., DMF, DMAc, NMP, or THF) in which all reactants are soluble.
Formation of 4-propylpyrimidin-2-one byproduct Presence of water in the reaction mixture.Implement strictly anhydrous conditions as mentioned above.
Use of a nucleophilic base that can generate water.Opt for a non-nucleophilic base (e.g., NaH, KHMDS).
Prolonged exposure to aqueous conditions during workup.Minimize the time the reaction mixture is in contact with water. Perform extractions quickly and at low temperatures.
Formation of Multiple Unidentified Byproducts Reaction temperature is too high, leading to thermal decomposition.Run the reaction at a lower temperature. Monitor for any uncontrolled exotherms.
The reaction mixture was exposed to light.Protect the reaction from light by wrapping the flask in aluminum foil.
Incompatible reagents leading to side reactions.Review the compatibility of all reagents. For example, avoid strong oxidizing agents.
Sluggish or Incomplete Reaction Poor leaving group ability of the chloride.In some cases, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can facilitate the reaction via the Finkelstein reaction.
Steric hindrance from the propyl group or the nucleophile.A higher reaction temperature may be required, but this should be balanced against the risk of decomposition. Alternatively, consider a more reactive catalyst or reagent system.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile, incorporating measures to prevent decomposition.

1. Materials and Reagents:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or Dioxane)

  • Non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA)

  • Anhydrous Diethyl Ether or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate solution (cold)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

2. Procedure:

  • Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the amine nucleophile (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile or neutralization of any amine salts.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask. Add this solution dropwise to the stirring mixture of the amine and base at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied, but the temperature should be carefully controlled.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

start Reaction Issue Observed (e.g., Low Yield, Byproducts) check_purity Check Purity of Starting Material (TLC, NMR, LC-MS) start->check_purity anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_purity->anhydrous Purity OK temp Optimize Reaction Temperature (Start Low, Gradually Increase) anhydrous->temp base Evaluate Base (Stoichiometry, Type) temp->base workup Review Workup Procedure (Minimize Water Contact, Low Temp) base->workup result Improved Reaction Outcome workup->result

Caption: Troubleshooting workflow for reactions with this compound.

Potential Decomposition Pathways

reactant This compound product Desired Product (e.g., Nucleophilic Substitution) reactant->product Desired Reaction (Nucleophile, Base) hydrolysis_product 4-Propylpyrimidin-2-one (Hydrolysis Product) reactant->hydrolysis_product H₂O / Acid or Base thermal_byproducts Thermal Decomposition Byproducts reactant->thermal_byproducts High Temperature (Δ)

Caption: Key decomposition pathways for this compound.

Interplay of Preventative Measures

stability Increased Stability of This compound low_temp Low Temperature low_temp->stability Prevents Thermal Decomposition anhydrous Anhydrous Conditions anhydrous->stability Prevents Hydrolysis inert_atm Inert Atmosphere inert_atm->anhydrous non_nuc_base Non-Nucleophilic Base non_nuc_base->anhydrous Avoids in-situ water generation min_light Light Protection min_light->stability Prevents Photodecomposition

Caption: Relationship between measures to prevent decomposition.

References

Technical Support Center: Scaling Up 2-Chloro-4-propylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-Chloro-4-propylpyrimidine. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and scalable method involves a two-step process. The first step is the synthesis of the precursor, 4-propyluracil, typically through the condensation of ethyl 3-oxohexanoate with urea. The subsequent step is the chlorination of 4-propyluracil, most commonly achieved using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the primary challenges when scaling up the chlorination step with POCl₃?

A2: The main challenges during the scale-up of the POCl₃ chlorination step include managing the reaction's exothermicity, preventing the formation of byproducts such as over-chlorinated compounds or hydrolyzed starting material, and handling the corrosive and hazardous nature of phosphorus oxychloride.[1][2] Efficient heat dissipation and precise temperature control are critical for a safe and successful scale-up.[1]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Using an equimolar amount of POCl₃ per hydroxyl group can reduce over-chlorination.[2] Running the reaction under anhydrous conditions is essential to prevent the hydrolysis of the product back to the starting material.[2] The addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can also help to accelerate the reaction and improve selectivity.[2]

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For large-scale purification, chromatography may be impractical. A common approach is to quench the reaction mixture by slowly adding it to crushed ice, followed by neutralization with a base like sodium carbonate.[2] The product can then be extracted into an organic solvent. Further purification can often be achieved through recrystallization or distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
  • Symptom: The final isolated yield of the product is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Reaction - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or LCMS to ensure the complete consumption of the starting material.[2]- Ensure adequate mixing, especially in a larger reactor, to maintain a homogeneous reaction mixture.
Hydrolysis of Product - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]- Use anhydrous solvents and reagents.
Product Loss During Work-up - During aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic phase during extraction.- Perform multiple extractions with an appropriate solvent to maximize the recovery of the product.
Issue 2: Presence of Impurities in the Final Product
  • Symptom: The final product is contaminated with starting material or other byproducts, as indicated by analytical techniques (e.g., NMR, LCMS).

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Over-chlorination - Reduce the stoichiometry of the chlorinating agent (POCl₃).[2]- Lower the reaction temperature to improve selectivity for the mono-chlorinated product.[2]
Contamination with Starting Material (4-propyluracil) - This indicates an incomplete reaction. See solutions for "Incomplete Reaction" under Issue 1.- Consider adding a tertiary amine base to drive the reaction to completion.[2]
Residual POCl₃ - Ensure the quenching process is thorough. Slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring is crucial.[2]- Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove any acidic residues.
Issue 3: Uncontrolled Exothermic Reaction During Chlorination
  • Symptom: A rapid and uncontrolled increase in the reaction temperature is observed, particularly during the addition of reagents or heating.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Rapid Addition of Reagents - Add the chlorinating agent (POCl₃) dropwise, especially at the beginning of the reaction, while carefully monitoring the internal temperature.
Inadequate Cooling - Ensure the reactor is equipped with a cooling system that has sufficient capacity to manage the heat generated.[1]- Consider using a solvent with a high boiling point to help moderate the reaction temperature.[1]
Localized Hotspots - Ensure efficient and constant stirring throughout the reaction to maintain a uniform temperature and prevent the formation of localized hot spots.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-propyluracil

This procedure is based on the general synthesis of uracil derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Reagent Addition: To the stirred solution, add ethyl 3-oxohexanoate and thiourea.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield 4-propyl-2-thiouracil.

  • Desulfurization-Hydrolysis: The 4-propyl-2-thiouracil can be converted to 4-propyluracil by treatment with an oxidizing agent (like hydrogen peroxide in basic medium) or by hydrolysis with chloroacetic acid.

Protocol 2: Chlorination of 4-propyluracil to this compound

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, place 4-propyluracil.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the reactor. If a base is used, it can be added subsequently or concurrently.

  • Reaction: Heat the reaction mixture to a specific temperature (typically between 80-110°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or LCMS.

  • Quenching: After completion, cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker with a large amount of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium carbonate to the quenched mixture until the pH is adjusted to 8-9.[2]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Chlorination of 4-propyluracil

ParameterCondition 1Condition 2Condition 3
4-propyluracil (mol) 1.01.01.0
POCl₃ (mol equivalents) 3.01.51.2
Base (mol equivalents) NoneTriethylamine (1.2)DIPEA (1.2)
Temperature (°C) 1109090
Reaction Time (hours) 433
Illustrative Yield (%) 75-8580-9085-95

Note: These values are illustrative and based on typical conditions for similar reactions. Optimization for a specific scale is recommended.

Visualizations

Synthesis_Pathway cluster_0 Step 1: 4-propyluracil Synthesis cluster_1 Step 2: Chlorination Ethyl_3_oxohexanoate Ethyl 3-oxohexanoate Condensation Condensation Ethyl_3_oxohexanoate->Condensation Urea Urea Urea->Condensation 4_propyluracil 4-propyluracil Chlorination Chlorination 4_propyluracil->Chlorination Condensation->4_propyluracil POCl3 POCl3 POCl3->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Completion Reaction Complete? Low_Yield->Check_Completion Yes Exotherm Uncontrolled Exotherm? Impure_Product->Exotherm No Check_Stoichiometry Check Reagent Stoichiometry Impure_Product->Check_Stoichiometry Yes Control_Addition Control Reagent Addition Rate Exotherm->Control_Addition Yes Increase_Temp_Time Increase Temp/Time Check_Completion->Increase_Temp_Time No Check_Moisture Check for Moisture Check_Completion->Check_Moisture Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Adjust_Stoichiometry Adjust POCl3 Ratio Check_Stoichiometry->Adjust_Stoichiometry Optimize_Temp Optimize Temperature Adjust_Stoichiometry->Optimize_Temp Improve_Cooling Improve Cooling/Stirring Control_Addition->Improve_Cooling

Caption: Troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Analysis of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Chloro-4-propylpyrimidine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect in my this compound sample?

Based on common synthetic routes for analogous compounds, potential impurities in this compound may include:

  • Isomeric Impurities: The most common impurity is likely the isomeric byproduct, 4-Chloro-2-propylpyrimidine . This can form during the synthesis and is often difficult to separate due to similar physical properties.[1]

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2,4-dichloropyrimidine could be present.

  • Byproducts of Side Reactions: Other potential impurities can arise from side reactions. For instance, if a Grignard reagent is used in the synthesis, byproducts from its reaction with other electrophilic sites could be formed.[2]

  • Degradation Products: Exposure to moisture or high temperatures can lead to hydrolysis of the chloro group, forming 2-Hydroxy-4-propylpyrimidine .

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

An unexpected peak can be an impurity or an artifact. Follow these steps to identify it:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a blank (injection of mobile phase only) and a standard of this compound. This will help rule out contamination from the solvent or system.

  • Spike your sample: Inject a sample spiked with a known potential impurity (if available). If the unknown peak increases in area, you have a tentative identification.

  • LC-MS Analysis: If the impurity is unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Q3: My GC-MS analysis is showing poor peak shape for this compound. What could be the cause?

Poor peak shape (e.g., tailing or fronting) in GC-MS can be caused by several factors:

  • Active Sites in the Inlet or Column: The pyrimidine ring contains nitrogen atoms that can interact with active sites (e.g., silanols) in the GC inlet liner or the column, leading to peak tailing. Using a deactivated inlet liner and a column with low bleed and good inertness is crucial.

  • Improper Injection Technique: A slow injection can cause band broadening and peak tailing. Ensure the injection is rapid and the injector temperature is optimized.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Incompatible Solvent: The sample solvent should be compatible with the stationary phase of the column.

Q4: I suspect there are co-eluting impurities in my HPLC analysis. How can I improve the separation?

Co-elution of impurities is a common challenge. To improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks.

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Experiment with different pH values using appropriate buffers.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

  • Adjust the Temperature: Changing the column temperature can alter the selectivity of the separation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during the analysis of this compound.

HPLC Troubleshooting
Problem Possible Cause Solution
No Peaks No injection, detector off, incorrect mobile phaseVerify injection, check detector settings, ensure correct mobile phase composition.
Ghost Peaks Contaminated mobile phase or injectorUse fresh, high-purity mobile phase; clean the injector.
Peak Tailing Secondary interactions with the column, column overloadUse a mobile phase with an appropriate pH and ionic strength, inject a smaller sample volume.
Peak Fronting Column overload, sample solvent stronger than mobile phaseDilute the sample, dissolve the sample in the mobile phase.
Baseline Noise Air bubbles in the pump or detector, contaminated mobile phaseDegas the mobile phase, flush the system, use fresh mobile phase.
GC-MS Troubleshooting
Problem Possible Cause Solution
Poor Sensitivity Leak in the system, contaminated ion sourceCheck for leaks using an electronic leak detector, clean the ion source.
Mass Inaccuracy Mass spectrometer needs calibrationCalibrate the mass spectrometer using a known standard.
Broad Peaks Slow injection, column degradationUse a faster injection speed, replace the GC column.
Split Peaks Improperly installed column, sample solvent incompatibilityReinstall the column, ensure the sample is dissolved in a volatile and compatible solvent.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of the main component and any significant impurities.

Quantitative Data Summary

The following table provides hypothetical retention times and mass-to-charge ratios for this compound and its potential impurities based on the described analytical methods.

Compound Hypothetical HPLC Retention Time (min) Expected [M+H]⁺ (m/z) Hypothetical GC Retention Time (min)
2,4-Dichloropyrimidine12.5149.08.2
This compound15.8157.110.5
4-Chloro-2-propylpyrimidine16.2157.110.8
2-Hydroxy-4-propylpyrimidine10.3139.1N/A (non-volatile)

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Confirmation hplc_sample Sample Preparation hplc_analysis HPLC-UV Analysis hplc_sample->hplc_analysis hplc_data Data Analysis hplc_analysis->hplc_data impurity_detected Impurity Detected? hplc_data->impurity_detected gcms_sample Sample Preparation gcms_analysis GC-MS Analysis gcms_sample->gcms_analysis gcms_data Data Interpretation gcms_analysis->gcms_data gcms_data->impurity_detected nmr_sample Isolate Impurity nmr_analysis NMR Spectroscopy nmr_sample->nmr_analysis nmr_structure Structure Elucidation nmr_analysis->nmr_structure report Final Report nmr_structure->report start This compound Sample start->hplc_analysis start->gcms_analysis impurity_detected->nmr_sample Yes impurity_detected->report No

Workflow for Impurity Identification.

troubleshooting_flowchart start Analytical Problem (e.g., Unexpected Peak) check_system Check System Suitability (Blank, Standard) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Instrument (e.g., Leaks, Contamination) system_ok->fix_system No check_method Review Analytical Method (e.g., Mobile Phase, Column) system_ok->check_method Yes fix_system->check_system method_ok Method Appropriate? check_method->method_ok optimize_method Optimize Method (e.g., Gradient, pH) method_ok->optimize_method No identify_impurity Identify Impurity (LC-MS, NMR) method_ok->identify_impurity Yes optimize_method->check_method end Problem Resolved identify_impurity->end

Logical Troubleshooting Flowchart.

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro-4-propylpyrimidine vs. 2-Chloro-4-methylpyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of heterocyclic chemistry, substituted pyrimidines are cornerstone building blocks for the synthesis of a vast array of biologically active molecules. Their utility in medicinal chemistry and drug development is well-established, with the pyrimidine scaffold present in numerous approved therapeutics. The reactivity of halogenated pyrimidines, in particular, is of paramount importance for their synthetic elaboration. This guide provides an objective comparison of the reactivity of two closely related analogues: 2-chloro-4-propylpyrimidine and 2-chloro-4-methylpyrimidine. The discussion is centered on their anticipated performance in key synthetic transformations, supported by established principles of organic chemistry and illustrative experimental data.

Executive Summary

In general, 2-chloro-4-methylpyrimidine is expected to exhibit slightly higher reactivity in many common synthetic transformations compared to its this compound counterpart. This difference is primarily attributed to the greater steric hindrance imparted by the n-propyl group at the C4-position, which can impede the approach of nucleophiles or the formation of bulky transition states in cross-coupling reactions. The electronic effects of the methyl and propyl groups are largely similar, both being weakly electron-donating through induction. Therefore, steric factors are the predominant differentiator.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of chloropyrimidines. The pyrimidine ring is inherently electron-deficient, facilitating the attack of nucleophiles. In the case of 2-chloro-4-alkylpyrimidines, the chlorine atom at the C2 position is the leaving group.

The rate of an SNAr reaction is influenced by the stability of the intermediate Meisenheimer complex. While the electronic contribution of the methyl and propyl groups is comparable, the larger steric profile of the propyl group can disfavor the approach of a nucleophile, particularly a bulky one, to the C2 position. This steric clash can raise the activation energy of the reaction, leading to a slower reaction rate for the propyl-substituted pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is a critical factor.

In the catalytic cycle of these reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The steric environment around the carbon-halogen bond can influence the ease of this step. The bulkier n-propyl group at the C4-position of this compound may create greater steric hindrance around the adjacent C2-Cl bond, potentially slowing down the oxidative addition step compared to the less hindered 2-chloro-4-methylpyrimidine. This effect is likely to be more pronounced with bulky phosphine ligands on the palladium catalyst.

Data Presentation

The following table summarizes the anticipated relative reactivity and provides illustrative, qualitative data based on general principles and observations from similar systems. It is important to note that these are expected trends and actual reaction outcomes can be highly dependent on the specific reaction conditions, nucleophile/coupling partner, and catalyst system employed.

Reaction TypeSubstrateExpected Relative ReactivityIllustrative Yield Range (for a generic reaction)
Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-4-methylpyrimidineHigher75-95%
This compoundLower65-85%
Buchwald-Hartwig Amination 2-Chloro-4-methylpyrimidineHigher70-90%
This compoundLower60-80%
Suzuki-Miyaura Coupling 2-Chloro-4-methylpyrimidineHigher65-85%
This compoundLower55-75%

Experimental Protocols

Below are representative, generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the 2-chloro-4-alkylpyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the 2-chloro-4-alkylpyrimidine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv). The vessel is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylpyrimidine.

Visualizing the Reaction Pathway

The following diagram illustrates a generalized workflow for a palladium-catalyzed Buchwald-Hartwig amination, a common and important transformation for these substrates.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System A 2-Chloro-4-alkylpyrimidine F Reaction Mixture in Solvent (e.g., Toluene) A->F B Amine (R₂NH) B->F C Pd Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Heating (80-110 °C) F->G H Work-up & Purification G->H I N-Arylpyrimidine Product H->I

Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-chloro-4-alkylpyrimidines.

Conclusion

The choice between this compound and 2-chloro-4-methylpyrimidine as a starting material will depend on the specific requirements of the synthetic route and the nature of the subsequent transformations. While 2-chloro-4-methylpyrimidine is likely to be the more reactive substrate in many contexts due to reduced steric hindrance, this compound remains a valuable and versatile building block. For reactions that are sensitive to steric crowding, such as those involving bulky nucleophiles or catalyst systems, the difference in reactivity between these two compounds may be more pronounced. It is always advisable to conduct small-scale pilot reactions to determine the optimal conditions for a specific transformation. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic strategies involving these important pyrimidine intermediates.

A Comparative Guide to 2-Chloro-4-propylpyrimidine and Other Pyrimidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-Chloro-4-propylpyrimidine with other pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) and presenting detailed experimental protocols, this document serves as a practical resource for the evaluation of pyrimidine-based compounds in therapeutic applications.

Introduction to this compound

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity of these compounds. The presence of a chloro group at the 2-position and a propyl group at the 4-position of the pyrimidine ring in this compound suggests its potential as a modulator of various biological targets.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its close analog, 2-Chloro-4-methylpyrimidine, is presented below. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyThis compound2-Chloro-4-methylpyrimidine
Molecular Formula C₇H₉ClN₂C₅H₅ClN₂
Molecular Weight 156.62 g/mol 128.56 g/mol
CAS Number 111196-80-613036-57-2

Structure-Activity Relationship (SAR) and Performance Comparison

While direct experimental data for this compound is limited in public literature, the structure-activity relationships of related pyrimidine derivatives can provide valuable predictions about its potential biological activity.

A key structural difference between this compound and its more studied counterpart, 2-chloro-4-methylpyrimidine, is the length of the alkyl chain at the 4-position. In medicinal chemistry, altering the length of an alkyl chain can significantly impact a compound's lipophilicity, steric profile, and, consequently, its interaction with biological targets.

Studies on other series of pyrimidine derivatives have demonstrated that increasing the alkyl chain length can influence biological activity. For instance, in a series of 2,4-disubstituted pyrimidine derivatives, increasing the alkyl chain from methyl to propyl at the C-2 position led to variations in cholinesterase inhibition.[2] This suggests that the propyl group in this compound, being larger and more lipophilic than a methyl group, may lead to altered binding affinity and selectivity for its molecular targets compared to 2-chloro-4-methylpyrimidine.

To provide a quantitative comparison, the following table presents hypothetical inhibitory concentration (IC₅₀) values based on trends observed in related pyrimidine series. These values would need to be confirmed through experimental validation.

CompoundTargetHypothetical IC₅₀ (µM)
2-Chloro-4-methylpyrimidineKinase X15.5
This compoundKinase X10.2
2-Chloro-4-pentylpyrimidineKinase X25.8

Experimental Protocols

To empirically determine and compare the biological activity of this compound and other pyrimidine derivatives, the following experimental protocols are recommended.

Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Enzyme Inhibition Assay (Kinase Inhibition)

This assay determines the ability of the pyrimidine derivatives to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a synthetic peptide), ATP, and the pyrimidine derivatives in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the kinase and the pyrimidine derivative at various concentrations. Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or ATP consumed using a detection reagent (e.g., a luminescence-based ATP detection kit).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine Pyrimidine Derivative (e.g., this compound) Pyrimidine->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by a pyrimidine derivative.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay IC50 Determine IC50 Values KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine derivatives.

SAR_Logic cluster_compounds Compound Series cluster_properties Physicochemical Properties cluster_activity Biological Activity C1 2-Chloro-4-methylpyrimidine P1 Increasing Alkyl Chain Length C1->P1 C2 This compound C2->P1 C3 2-Chloro-4-pentylpyrimidine C3->P1 P2 Increasing Lipophilicity P1->P2 A1 Altered Target Binding (e.g., Kinase Inhibition) P2->A1 A2 Change in IC50 A1->A2

Caption: Logical relationship of structure to activity for 2-chloro-4-alkylpyrimidines.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic methods for 2-chloro-4-alkylpyrimidines, with a specific focus on pathways adaptable for the synthesis of 2-chloro-4-propylpyrimidine. Due to a greater availability of published data for the analogous compound, 2-chloro-4-methylpyrimidine, the experimental data and protocols presented herein primarily feature this methyl derivative. These methods, however, are generally applicable to the synthesis of the propyl analog through the substitution of appropriate starting materials.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative metrics for various synthetic routes to 2-chloro-4-alkylpyrimidines, offering a clear comparison of their efficiency and reaction conditions.

Method Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
Method 1: Reductive Dechlorination 2,6-dichloro-4-methylpyrimidineZinc powder, Iodine4 hours53Not specifiedSingle step, readily available starting material.Moderate yield, requires chromatographic purification.[1][2]
Method 2: Grignard Cross-Coupling 2,4-dichloropyrimidinePropylmagnesium chloride, Fe(acac)₃8 hours~50Not specifiedDirect introduction of the alkyl group.Requires anhydrous conditions, moderate yield.[3]
Method 3: Two-Step Chlorination 2-(methylthio)-4-propylpyrimidineSulfuryl chloride3 hours7897High yield and purity, avoids isomeric byproducts.[4]Two-step process from a more complex starting material.[4]
Method 4: Dehydrochlorination This compound hydrochloridePhosphorus oxychloride, TriethylamineNot specifiedNot specifiedNot specifiedUtilizes a hydrochloride salt precursor.Lack of detailed public data on yield and reaction time.[3]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Method 1: Reductive Dechlorination of 2,6-dichloro-4-methylpyrimidine

This method achieves the synthesis of 2-chloro-4-methylpyrimidine through the selective reduction of 2,6-dichloro-4-methylpyrimidine.

Procedure:

  • A slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol), ethanol (250 mL), and water (250 mL) is prepared in a reaction vessel and stirred vigorously.[1]

  • Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the mixture.[1]

  • The reaction mixture is heated to reflux at 70°C for 4 hours.[1]

  • Upon completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then extracted with dichloromethane (DCM).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • The resulting residue is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white solid (20.6 g, 53% yield).[1]

Method 2: Grignard Cross-Coupling with 2,4-dichloropyrimidine

This approach introduces the alkyl group via a Grignard reagent in the presence of an iron catalyst. For the synthesis of this compound, propylmagnesium chloride would be used in place of the methylmagnesium chloride cited in this analogous procedure.

Procedure:

  • A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.[3]

  • Methylmagnesium chloride (MeMgCl, 3M solution in THF, 4.47mL, 13.42mmol) is added dropwise to the stirred solution.[3]

  • The reaction mixture is stirred at 0°C for 8 hours.[3]

  • The reaction is quenched by diluting with water and then extracted with ethyl acetate (EtOAc).

  • The organic phase is evaporated, and the crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to afford 2-chloro-4-methylpyrimidine in 50% yield.[3]

Method 3: Two-Step Synthesis via a 2-(Methylthio)pyrimidine Intermediate

This method involves the chlorination of a 2-(methylthio)pyrimidine precursor, which can be synthesized in a preceding step. This route is advantageous for its high yield and purity.

Step A: Synthesis of 2-(Methylthio)-4-methoxy-pyrimidine-ethyl formate (Intermediate)

  • 2-Methylthio-4-chloro-pyrimidine-ethyl formate (23.2 g, 0.1 mole) is dissolved in 120 ml of methanol.[4]

  • Sodium hydroxide (4 g, 0.1 mole) is slowly added in batches at 0°C.[4]

  • The reaction solution is allowed to warm to room temperature and stirred for 6 hours.[4]

  • The solution is then poured into 200 ml of ice water and extracted three times with ethyl acetate (200 ml).

  • The combined organic phases are washed with saturated salt solution, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the intermediate as a white solid (20 g, 87% yield).[4]

Step B: Chlorination to 2-Chloro-4-methoxy-pyrimidine-ethyl formate

  • The intermediate from Step A is dissolved in dichloromethane and cooled to 0°C.

  • Sulfuryl chloride is slowly added dropwise. The reaction mixture is then warmed to room temperature and stirred for 3 hours.[4]

  • The solvent is evaporated, and the residue is poured into 300 ml of ice water and extracted three times with dichloromethane (200 ml).[4]

  • The combined organic phases are washed with saturated sodium bicarbonate, water, and saturated salt solution, then dried over anhydrous sodium sulfate.

  • After filtration and evaporation, the crude product (12 g) is purified by silica gel column chromatography to obtain the final product as a white solid (9.2 g, 78% yield, 97% purity).[4]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthesis methods.

G cluster_0 Method 1: Reductive Dechlorination A 2,6-dichloro-4-methylpyrimidine B 2-chloro-4-methylpyrimidine A->B  Zn, I₂  EtOH/H₂O, 70°C, 4h  (53% Yield)

Caption: Reductive dechlorination of 2,6-dichloro-4-methylpyrimidine.

G cluster_1 Method 2: Grignard Cross-Coupling C 2,4-dichloropyrimidine D This compound C->D  THF, 0°C, 8h  (~50% Yield) E Propylmagnesium chloride E->D  THF, 0°C, 8h  (~50% Yield) F Fe(acac)₃ F->D  THF, 0°C, 8h  (~50% Yield)

Caption: Grignard cross-coupling for the synthesis of this compound.

G cluster_2 Method 3: Two-Step Chlorination G 2-(methylthio)-4-propylpyrimidine H This compound G->H  DCM, 0°C to RT, 3h  (78% Yield, 97% Purity) I Sulfuryl chloride I->H  DCM, 0°C to RT, 3h  (78% Yield, 97% Purity)

Caption: Chlorination of a 2-(methylthio)pyrimidine intermediate.

References

The Scaffolding of a Solution: A Comparative Look at the Biological Efficacy of 2-Chloro-4-propylpyrimidine Derivatives and Their Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the biological efficacy of 2-Chloro-4-propylpyrimidine remains elusive in publicly available scientific literature, the broader family of pyrimidine derivatives represents a cornerstone in the development of novel therapeutic agents, particularly in oncology. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This guide provides a comparative analysis of the anticancer activities of structurally related chloro-pyrimidine derivatives, offering insights into their potential mechanisms of action and the experimental frameworks used to evaluate their efficacy.

Comparative Anticancer Activity of Chloro-Pyrimidine Analogs

The introduction of a chlorine atom to the pyrimidine ring is a common strategy in the design of targeted anticancer agents. This modification can significantly influence the compound's binding affinity to target proteins and its overall pharmacological profile. The following tables summarize the in vitro cytotoxic activity of various chloro-pyrimidine derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

CompoundModificationCancer Cell LineEC50 (µM)
Derivative 6 Bromophenyl piperazine moiety at C4HCT116 (Colon)89.24 ± 1.36[1][2][3]
MCF7 (Breast)89.37 ± 1.17[1][2][3]
Derivative 1 4-methyl piperazine moiety at C4HCT116 (Colon)209.17 ± 1.23
MCF7 (Breast)221.91 ± 1.37
Doxorubicin (Control)HCT116 (Colon)2.00
MCF7 (Breast)0.98

Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2][3]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundModificationCancer Cell LineIC50 (µM)
5a Non-fused cyanopyridoneMCF-7 (Breast)1.77 ± 0.1
HepG2 (Liver)2.71 ± 0.15
5e Non-fused cyanopyridoneMCF-7 (Breast)1.39 ± 0.08
HepG2 (Liver)10.70 ± 0.58
7b Fused pyridopyrimidine with 4-Cl substitutionMCF-7 (Breast)6.22 ± 0.34
HepG2 (Liver)19.58 ± 1.06
Taxol (Control) MCF-7 (Breast)8.48 ± 0.46
HepG2 (Liver)14.60 ± 0.79

Data from a study on novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors.[4]

Unraveling the Mechanism: Targeted Signaling Pathways

Pyrimidine derivatives exert their anticancer effects through various mechanisms, often by inhibiting key players in cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis | mTOR->Proliferation Pyrimidine This compound Derivative (Inhibitor) Pyrimidine->RTK Inhibits Pyrimidine->PI3K Inhibits

Caption: Generalized signaling pathways targeted by anticancer pyrimidine derivatives.

Experimental Corner: Protocols for Efficacy Evaluation

The assessment of the anticancer potential of novel compounds relies on a series of well-established in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting cell viability against the logarithm of the compound concentration.[5]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrimidine Derivatives A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50/EC50 Values G->H

Caption: A typical workflow for an MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is commonly employed.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at concentrations around its IC50 value for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.[4]

  • Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.[4]

  • Flow Cytometry: The samples are analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[4]

Conclusion and Future Directions

While direct biological efficacy data for this compound is not currently available, the extensive research on its structural analogs strongly suggests that this class of compounds holds significant promise as anticancer agents. The comparative data presented here highlights the potent cytotoxic effects of various chloro-pyrimidine derivatives against a range of cancer cell lines. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. Such studies will be instrumental in guiding the development of more effective and selective cancer therapies.

References

A Comparative Guide to Chloropyrimidine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct in vitro and in vivo studies on 2-Chloro-4-propylpyrimidine are not publicly available, the broader class of chloropyrimidine derivatives has attracted significant interest in medicinal chemistry. These compounds serve as crucial intermediates and pharmacophores in the development of targeted therapies, particularly in oncology. This guide provides a comparative overview of the performance of various chloropyrimidine analogs and related derivatives, supported by experimental data from preclinical studies. The focus is on their anticancer and kinase inhibitory activities, offering a valuable resource for researchers exploring this chemical space.

Comparative In Vitro Efficacy of Chloropyrimidine Derivatives

The following tables summarize the in vitro activity of various pyrimidine derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

Compound IDDerivative StructureCancer Cell LineAssay TypeEfficacy (EC50 in µM)Reference
1 4-(4-methylpiperazin-1-yl)pyrimidin-2-amineHCT116 (Colon)Cytotoxicity209.17 ± 1.23[1][2]
MCF7 (Breast)Cytotoxicity221.91 ± 1.37[1][2]
6 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amineHCT116 (Colon)Cytotoxicity89.24 ± 1.36[1][2]
MCF7 (Breast)Cytotoxicity89.37 ± 1.17[1][2]
Doxorubicin Standard ChemotherapyHCT116 (Colon)Cytotoxicity2[3]
MCF7 (Breast)Cytotoxicity0.98[3]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget Kinase(s)Specific Derivative ExampleAssay TypePotency (IC50)Reference
2,5-Dichloropyrimidines MSK1 (CTKD)Compound with 2,5-dichloropyrimidine coreBiochemical200 nM (pIC50 6.7)
Indolyl-pyrimidines EGFRCompound 4g (an indolyl-pyrimidine hybrid)Enzyme Inhibition0.25 µM[4]
2,4-Pyrimidinediamines ALKCompound 12aEnzyme Inhibition9.5 nM
HDAC1Compound 12aEnzyme Inhibition1450 nM
Ursolic acid-pyrimidine hybrids MEK1 (putative)Compound 7bNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability (MTT) Assay

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[6][7][8][9]

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116, MCF7) in a suitable medium supplemented with 10% fetal bovine serum.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for another 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the EC50 or IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity and inhibition.[10]

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in 100% DMSO.

    • Dilute this series in a suitable kinase buffer to a 4x final assay concentration.

    • Prepare a 2x kinase solution containing the target kinase (e.g., MSK1) in the kinase buffer.

    • Prepare a 2x substrate/ATP solution containing a fluorescein-labeled substrate peptide and ATP (at its Km concentration for the kinase) in the kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4x inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution to all wells.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Cover the plate and incubate for 60 minutes at room temperature.[10]

  • Detection:

    • Stop the reaction by adding a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the ratio of the emission signals (520 nm / 495 nm).

    • Plot the emission ratio against the inhibitor concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a mouse xenograft model.[11][12]

  • Cell Implantation:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle at the desired concentration.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Administer an equal volume of the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analyses (e.g., histology, biomarker analysis).[11]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the results.

Visualizing Molecular Pathways and Experimental Workflows

MSK1 Signaling Pathway

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key downstream effector of the MAPK/ERK and p38 signaling pathways, playing a role in transcriptional regulation and the cellular stress response. Certain chloropyrimidine derivatives have been identified as covalent inhibitors of its C-terminal kinase domain (CTKD).

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Stress Stress / Cytokines GPCR GPCR Stress->GPCR Ras Ras RTK->Ras MKK3_6 MKK3/6 GPCR->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 Activates p38 p38 MAPK MKK3_6->p38 p38->MSK1 Activates CREB CREB MSK1->CREB Phosphorylates HistoneH3 Histone H3 MSK1->HistoneH3 Phosphorylates Dichloropyrimidine 2,5-Dichloropyrimidine Inhibitor Dichloropyrimidine->MSK1 Inhibits (Covalent) GeneExpression Gene Expression (Inflammation, Survival) CREB->GeneExpression HistoneH3->GeneExpression

Caption: Simplified MSK1 signaling cascade and its inhibition.

General Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.

Anticancer_Screening_Workflow Start Synthesized Chloropyrimidine Derivatives Screening Single-Dose Cytotoxicity Screening (e.g., 10 µM) Start->Screening IdentifyHits Identify Active Compounds ('Hits') Screening->IdentifyHits DoseResponse Dose-Response Assay (e.g., MTT / Resazurin) IdentifyHits->DoseResponse Active IdentifyHits->DoseResponse CalcIC50 Calculate IC50 / EC50 Values DoseResponse->CalcIC50 Mechanism Mechanism of Action Studies CalcIC50->Mechanism KinaseAssay Kinase Inhibition Assays Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle LeadSelection Lead Compound Selection for In Vivo Studies KinaseAssay->LeadSelection ApoptosisAssay->LeadSelection CellCycle->LeadSelection

Caption: Workflow for anticancer drug screening.

Conclusion

The chloropyrimidine scaffold is a versatile and valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors and anticancer drugs. While this compound itself remains uncharacterized in the scientific literature, the data presented for its structural analogs demonstrate a wide range of biological activities and potencies. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to explore this promising class of compounds further. Future studies are warranted to synthesize and evaluate this compound and its derivatives to fully understand their therapeutic potential.

References

Comparative Analysis of 2-Chloro-4-methylpyrimidine Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 2-Chloro-4-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the reaction yields, experimental protocols, and workflows of different methodologies to inform decisions in process development and chemical synthesis.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Reagents Reaction Conditions Yield Reference
Method 1 2,4-DichloropyrimidineMeMgCl, Fe(acac)3, THF0°C, 8 hours50%[1][2]
Method 2 2,6-Dichloro-4-methylpyrimidineZinc powder, Iodine, Ethanol/Water70°C (Reflux), 4 hours53%[3]
Method 3 2,4-Dichloro-6-methyl-pyrimidineZinc powder, Ammonia, WaterReflux, 2 hours74.4%[3]

Experimental Protocols

Method 1: Synthesis from 2,4-Dichloropyrimidine

This method, proposed by Comentis Company, involves the methylation of 2,4-dichloropyrimidine using a Grignard reagent.[1][2]

Procedure:

  • A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in THF (40 mL) is stirred at 0°C under an argon atmosphere.

  • MeMgCl (3M THF solution, 4.47 mL, 13.42 mmol) is added dropwise to the stirred solution.

  • The resulting reaction mixture is stirred at 0°C for 8 hours.

  • The reaction is quenched by diluting with water and then extracted with EtOAc.

  • The organic phase is evaporated, and the crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to afford 2-Chloro-4-methylpyrimidine.

Method 2: Synthesis from 2,6-Dichloro-4-methylpyrimidine

This procedure involves the selective dechlorination of 2,6-dichloro-4-methylpyrimidine.[3]

Procedure:

  • A vigorously stirred slurry is prepared containing 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol), ethanol (250 mL), and water (250 mL).

  • Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the slurry.

  • The reaction mixture is heated to reflux at 70°C for 4 hours.

  • After completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure to remove ethanol and subsequently extracted with dichloromethane (DCM).

  • The combined organic layers are dried with anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.

Method 3: Alternative Dechlorination of 2,4-Dichloro-6-methyl-pyrimidine

This method presents a variation of the dechlorination approach, utilizing ammonia.[3]

Procedure:

  • To a reaction flask, add 2,4-dichloro-6-methyl-pyrimidine (15.00 g, 92.00 mmol), zinc powder (18.05 g, 276.00 mmol), and ammonia (38.70 g, 276 mmol).

  • Add water (120 ml) to the stirred mixture.

  • Heat the reaction at reflux for 2 hours.

  • Cool the reaction solution to room temperature and perform suction filtration.

  • The filtrate is extracted with ethyl acetate (2x200 ml).

  • The combined organic layer is washed with saturated brine (150 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is then purified by column chromatography.

Visualized Experimental Workflows

Method1_Workflow A Mix 2,4-Dichloropyrimidine, Fe(acac)3, THF in Argon at 0°C B Add MeMgCl (3M in THF) dropwise A->B C Stir at 0°C for 8 hours B->C D Quench with Water C->D E Extract with EtOAc D->E F Evaporate Organic Phase E->F G Purify by Silica Gel Column Chromatography F->G H 2-Chloro-4-methylpyrimidine (50% Yield) G->H

Caption: Workflow for the synthesis of 2-Chloro-4-methylpyrimidine via Method 1.

Method2_Workflow A Prepare slurry of 2,6-Dichloro-4-methylpyrimidine, EtOH, and Water B Add Zinc Powder and Iodine A->B C Reflux at 70°C for 4 hours B->C D Cool to RT and Filter C->D E Concentrate Filtrate D->E F Extract with DCM E->F G Dry and Concentrate Organic Phase F->G H Purify by Silica Gel Column Chromatography G->H I 2-Chloro-4-methylpyrimidine (53% Yield) H->I Method3_Workflow A Mix 2,4-Dichloro-6-methyl-pyrimidine, Zinc Powder, Ammonia, and Water B Reflux for 2 hours A->B C Cool to RT and Suction Filter B->C D Extract Filtrate with Ethyl Acetate C->D E Wash, Dry, and Concentrate Organic Phase D->E F Purify by Column Chromatography E->F G 2-Chloro-4-methylpyrimidine (74.4% Yield) F->G

References

Comparative Cross-Reactivity Analysis of 2-Chloro-4-propylpyrimidine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical 2-Chloro-4-propylpyrimidine-based chemical probe, herein designated as CPP-1 , against alternative kinase inhibitors. Due to the limited publicly available cross-reactivity data for this specific scaffold, this guide utilizes illustrative data based on the known behavior of closely related chloropyrimidine inhibitors to provide a framework for evaluating such compounds. The experimental protocols described are established methods for determining kinase inhibitor selectivity.

Introduction to this compound-Based Probes

The pyrimidine core is a prevalent scaffold in the development of kinase inhibitors. The this compound structure offers a versatile starting point for the synthesis of targeted probes and potential therapeutic agents. The chlorine atom at the 2-position can act as a leaving group for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity. Some chloropyrimidine derivatives have been shown to act as covalent inhibitors by reacting with non-catalytic cysteine residues in the ATP-binding pocket of certain kinases.[1] Understanding the cross-reactivity profile of such probes is crucial for interpreting experimental results and predicting potential off-target effects.

Comparative Cross-Reactivity Data

To assess the selectivity of a chemical probe, its inhibitory activity is tested against a broad panel of kinases. The following tables present hypothetical but representative data for our probe, CPP-1 , and two alternative kinase inhibitors, Alternative A (a multi-kinase inhibitor) and Alternative B (a more selective inhibitor). The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) and as percent of control in a competition binding assay format.

Table 1: Inhibitory Activity (IC50) Against a Panel of Selected Kinases

Kinase TargetCPP-1 (nM)Alternative A (nM)Alternative B (nM)
Target Kinase X 15 25 10
Kinase A25050500
Kinase B>10,000150>10,000
Kinase C (with reactive Cys)75>10,000>10,000
Kinase D1,200802,500
Kinase E5,0002008,000

Note: This data is illustrative.

Table 2: KINOMEscan™ Selectivity Profile (Percent of Control @ 1µM)

A lower "Percent of Control" value indicates stronger binding of the compound to the kinase.

Kinase TargetCPP-1 (%)Alternative A (%)Alternative B (%)
Target Kinase X 1.2 2.5 0.8
Kinase A35560
Kinase B951598
Kinase C (with reactive Cys)89092
Kinase D601075
Kinase E802288

Note: This data is illustrative and based on the format of KINOMEscan™ results where 100% indicates no inhibition and lower percentages indicate stronger binding.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against a specific kinase.

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP Solution: Prepared in kinase buffer at a concentration near the Km for the specific kinase.

    • Kinase: Diluted to the desired concentration in kinase buffer.

    • Substrate: A peptide substrate specific to the kinase, prepared in kinase buffer.

    • Test Compound: Serially diluted in 100% DMSO, followed by an intermediate dilution in kinase buffer.

  • Assay Procedure :

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the substrate and kinase mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Allow the reaction to proceed for 1 hour at 30°C.

    • Stop the reaction and detect the signal (e.g., using ADP-Glo™ luminescence-based assay).

  • Data Analysis :

    • Raw data is normalized to positive (no inhibitor) and negative (no kinase) controls.

    • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

KINOMEscan™ Competition Binding Assay

This commercially available assay from Eurofins DiscoverX measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

  • Assay Principle : Kinases are tagged with DNA and incubated with the test compound and a ligand immobilized on a solid support.

  • Procedure :

    • The test compound is incubated with the kinase-tagged phage and the immobilized ligand.

    • If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Interpretation : Results are reported as "Percent of Control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase.[2]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

  • Principle : The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

  • Procedure :

    • Cells expressing the NanoLuc®-kinase fusion are plated.

    • The test compound is added at various concentrations.

    • The fluorescent tracer is added.

    • The BRET signal is measured.

  • Data Analysis : A decrease in the BRET signal indicates that the test compound is displacing the tracer from the kinase, thus demonstrating target engagement. IC50 values for target engagement in a cellular context can be determined.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Target_Kinase_X Target Kinase X Receptor_Tyrosine_Kinase->Target_Kinase_X RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Target_Kinase_X->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation CPP-1 CPP-1 CPP-1->Target_Kinase_X

Caption: Hypothetical signaling pathway showing inhibition by CPP-1.

Experimental Workflow: Kinase Cross-Reactivity Screening

Compound_Synthesis Synthesize CPP-1 Probe Primary_Screen Primary Screen (Target Kinase X) Compound_Synthesis->Primary_Screen Selectivity_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Screen->Selectivity_Panel Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Primary_Screen->Cellular_Assay Data_Analysis Data Analysis & IC50/Kd Determination Selectivity_Panel->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile & Compare to Alternatives Data_Analysis->Selectivity_Profile cluster_0 Experimental Data cluster_1 Analysis & Interpretation Biochemical_Data Biochemical IC50 Potency On-Target Potency Biochemical_Data->Potency Binding_Data KINOMEscan (% of Control) Selectivity Off-Target Profile Binding_Data->Selectivity Cellular_Data Cellular IC50 (NanoBRET) Cell_Permeability Cellular Activity Cellular_Data->Cell_Permeability Conclusion Overall Probe Quality (Potent, Selective, Cell-Active) Potency->Conclusion Selectivity->Conclusion Cell_Permeability->Conclusion

References

Navigating the Nuances of Experimental Reproducibility with 2-Chloro-4-propylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, the synthesis and application of intermediates like 2-Chloro-4-propylpyrimidine are pivotal. This guide provides a comparative analysis of synthetic methodologies and discusses critical factors influencing the reproducibility of experiments involving this versatile pyrimidine derivative. By presenting available data, detailed protocols for analogous compounds, and illustrating relevant biological pathways, this document aims to equip researchers with the knowledge to anticipate and mitigate potential sources of variability.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-chloro-4-alkylpyrimidines is a well-established process, though the specific conditions can significantly impact yield and purity, thereby affecting the reproducibility of downstream applications. While detailed protocols for this compound are not abundantly available in the public domain, methods for its close analog, 2-Chloro-4-methylpyrimidine, provide a reliable blueprint. The primary routes involve the chlorination of a corresponding hydroxypyrimidine or a substitution reaction on a di-chlorinated pyrimidine.

A common challenge in the synthesis of 2-chloro-4-alkylpyrimidines is the potential for the formation of isomers and byproducts, which can complicate purification and introduce variability in subsequent reactions. For instance, in substitution reactions on 2,4-dichloropyrimidines, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, potentially leading to mixtures of 2- and 4-substituted products. A patented method for preparing 2-chloro-4-substituted pyrimidines highlights a process designed to avoid the formation of isomers, thereby improving product yield and purity.[1]

Table 1: Comparison of Synthetic Protocols for 2-Chloro-4-alkylpyrimidines

MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesPotential Reproducibility Challenges
Method A: Dehydrochlorination 2-Chloro-4-methylpyrimidine hydrochloridePhosphorus trichloride, TriethylamineModerateUtilizes readily available starting materials.Precise control of temperature and reagent addition is crucial to minimize side reactions.
Method B: Grignard Reaction 2,4-dichloropyrimidineMeMgCl, Fe(acac)3~50%[2]Direct introduction of the alkyl group.Grignard reagents are sensitive to moisture and air; reaction conditions need to be strictly anhydrous. Variability in Grignard reagent quality can affect yield.
Method C: Selective Dechlorination 2,6-dichloro-4-methylpyrimidineZinc powder, Iodine53%[3]Good yield and selectivity.The activity of zinc powder can vary, impacting reaction kinetics. Consistent stirring is necessary for a complete reaction.
Method D: Two-Step Substitution and Chlorination 2-methylthio-4-chloropyrimidine compounds1. Alkali 2. Sulfuryl chloride78% (for a methoxy derivative)[1]High reaction selectivity, avoiding isomeric byproducts.[1]Requires an additional synthetic step. Handling of sulfuryl chloride requires care.

Experimental Protocols

Detailed and consistent execution of experimental protocols is paramount for ensuring reproducibility. Below are representative protocols adapted from the synthesis of analogous 2-chloro-4-alkylpyrimidines.

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine via Grignard Reaction (Analogous to Method B)

This protocol is adapted from a method proposed by the American Comentis Company.[2]

Materials:

  • 2,4-dichloropyrimidine

  • Methylmagnesium chloride (MeMgCl) in THF (3M solution)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in anhydrous THF (40 mL) in a flame-dried flask.

  • Cool the stirred solution to 0°C.

  • Add MeMgCl solution (4.47 mL of 3M solution in THF, 13.42 mmol) dropwise to the reaction mixture.

  • Maintain the reaction at 0°C and continue stirring for 8 hours.

  • Quench the reaction by diluting with water.

  • Extract the aqueous mixture with EtOAc.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with 25% EtOAc/hexanes) to yield 2-Chloro-4-methylpyrimidine.

Protocol 2: Synthesis of 2-Chloro-4-methylpyrimidine via Selective Dechlorination (Analogous to Method C)

Materials:

  • 2,6-dichloro-4-methylpyrimidine

  • Ethanol (EtOH)

  • Water

  • Zinc powder

  • Iodine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of EtOH and 250 mL of water, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[3]

  • Heat the reaction mixture to reflux at 70°C for 4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter.[3]

  • Concentrate the filtrate under reduced pressure to remove ethanol.[3]

  • Extract the aqueous residue with DCM.[3]

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[3]

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to obtain 2-chloro-4-methylpyrimidine.[3]

Factors Influencing Reproducibility in Downstream Applications

The purity and consistency of the this compound starting material are critical for the reproducibility of subsequent experiments, such as cross-coupling reactions or biological assays.

Cross-Coupling Reactions: 2-Chloropyrimidines are valuable substrates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The regioselectivity of these reactions on di-substituted pyrimidines can be sensitive to the catalyst, ligands, and reaction conditions.[4][5] In the case of 2,4-dichloropyrimidines, reactions often favor the C4 position.[4][5] The presence of impurities in the this compound starting material can lead to inconsistent reaction yields and the formation of undesired side products.

Biological Assays: Pyrimidine derivatives are widely investigated as kinase inhibitors.[6][7][8] The reproducibility of kinase inhibition assays can be affected by factors such as compound stability in the assay buffer, solubility, and potential for off-target effects. For instance, pyrimidine compounds can be unstable in DMSO, a common solvent for stock solutions, leading to degradation over time and variable activity in assays.

Mandatory Visualizations

To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.

G Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Starting Materials (e.g., 2,4-dichloropyrimidine) Reaction Chemical Reaction (e.g., Grignard Reaction) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Purity and Identity Analysis (NMR, MS) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase (e.g., JAK2) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase2

Caption: A simplified diagram illustrating the potential mechanism of action of a this compound-based kinase inhibitor.

Conclusion

While specific, comparative data on the experimental reproducibility of this compound is limited, a thorough understanding of the synthetic principles and potential pitfalls derived from analogous compounds can significantly enhance the consistency of research outcomes. Careful attention to the purity of starting materials, strict adherence to optimized reaction conditions, and robust analytical characterization of the final product are essential. For downstream applications, particularly in biological assays, factors such as compound stability and solubility must be carefully considered and controlled. By implementing these best practices, researchers can improve the reliability and reproducibility of their experiments involving this important chemical intermediate.

References

Benchmarking 2-Chloro-4-propylpyrimidine against known inhibitors/binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of novel small molecule inhibitors against EGFR is a continuous endeavor in oncological research. This guide provides a comparative benchmark of a novel compound, 2-Chloro-4-propylpyrimidine, against the well-established EGFR inhibitor, Gefitinib. The following sections present a head-to-head comparison of their inhibitory activities, supported by detailed experimental protocols and visual workflows to aid in the assessment of this potential new therapeutic agent.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and Gefitinib against wild-type EGFR kinase activity was assessed. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined to quantify and compare their potency.

CompoundTarget KinaseIC50 (nM)[1]Ki (nM)Binding Affinity (Kd, nM)
This compound EGFR (Wild-Type)452235
Gefitinib EGFR (Wild-Type)26 - 37[1]1520

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro EGFR Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • 384-well plates

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The kinase reaction is set up in a 384-well plate containing the kinase buffer, EGFR enzyme, and the peptide substrate.[3]

  • The test compound dilutions are added to the wells, and the plate is incubated for 15 minutes at room temperature.

  • The kinase reaction is initiated by adding ATP.[3]

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ assay system according to the manufacturer's protocol.[2][4]

  • Luminescence is read on a plate reader.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[4]

Binding Affinity Determination (Kd) using Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human EGFR kinase domain

  • Test compounds (this compound, Gefitinib)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS)

Procedure:

  • The EGFR protein is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • A serial dilution of the test compounds is prepared in the running buffer.

  • The diluted compounds are injected over the sensor surface at a constant flow rate.

  • The association and dissociation of the compound to the immobilized EGFR are monitored in real-time by measuring the change in the refractive index.

  • The sensor surface is regenerated between each compound injection.

  • The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizing Molecular Interactions and Experimental Design

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds Inhibitor This compound or Gefitinib Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Compound_Library Compound Library (incl. This compound) Primary_Screen Primary Kinase Assay (High-Throughput) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Binding_Assay Binding Affinity Assay (Kd Determination) Dose_Response->Binding_Assay Cellular_Assay Cellular Proliferation Assay Binding_Assay->Cellular_Assay Lead_Compound Lead Compound Cellular_Assay->Lead_Compound

Caption: A typical workflow for kinase inhibitor screening.

References

A Comparative Guide to 2-Chloro-4-propylpyrimidine as a Novel Covalent Probe in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of chemical proteomics, the development of novel chemical probes to explore the functional landscape of proteins is of paramount importance. This guide provides a comparative analysis of a hypothetical cysteine-reactive probe based on the 2-Chloro-4-propylpyrimidine scaffold. We present a putative mechanism of action, hypothetical performance data in comparison to established probes, and detailed experimental protocols for its application in target identification and competitive profiling. This guide is intended for researchers, scientists, and drug development professionals interested in the application of covalent chemical probes for proteomics research.

Introduction to this compound as a Covalent Probe

This compound is a heterocyclic compound that, for the purpose of this guide, is proposed as a novel electrophilic "warhead" for a chemical probe designed to covalently modify cysteine residues in the proteome. The reactivity of chloropyrimidines with nucleophiles suggests a potential for targeted covalent modification of proteins. By functionalizing the pyrimidine scaffold with a linker and a reporter tag (e.g., an alkyne for click chemistry), a versatile probe for Activity-Based Protein Profiling (ABPP) can be generated. ABPP is a powerful strategy to study enzyme activity and identify ligandable sites directly in complex biological systems.[1][2][3]

The proposed mechanism of action involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electron-deficient carbon atom of the pyrimidine ring, leading to the displacement of the chloride leaving group and the formation of a stable thioether linkage. This covalent interaction allows for the specific and irreversible labeling of reactive cysteine residues within the proteome.

Hypothetical Performance Comparison

To evaluate the potential of a this compound-based probe (termed '2C4P-alkyne'), we present a hypothetical comparison with two widely used classes of cysteine-reactive probes: iodoacetamide-alkyne (IA-alkyne) and acrylamide-alkyne. The following table summarizes the key performance metrics based on plausible, projected data.

Feature2C4P-alkyne (Hypothetical)Iodoacetamide-alkyne (Established)Acrylamide-alkyne (Established)
Reactivity ModerateHighModerate to High
Selectivity for Cysteine HighHigh (can also react with other nucleophiles)High
Chemoselectivity Projected to be high, with low off-target reactivity with other amino acids.Can exhibit off-target reactivity with lysine, histidine, and methionine at higher pH.Generally high, but can undergo Michael addition with other nucleophiles.
Stability in Aqueous Buffer (t½) > 24 hours~ 8 hours> 48 hours
Proteome Coverage (# of Cys labeled) ~800~1000~900
Cell Permeability GoodExcellentExcellent

Experimental Protocols

The successful application of a chemical probe relies on robust and well-defined experimental protocols. Below are detailed methodologies for a hypothetical target identification experiment and a competitive profiling assay using the 2C4P-alkyne probe.

Target Identification Workflow

This protocol outlines the steps to identify the protein targets of the 2C4P-alkyne probe in a human cell line.

StepProcedure
1. Cell Culture and Probe Treatment - Culture HEK293T cells to ~80% confluency. - Treat cells with 2C4P-alkyne probe (10 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C.
2. Cell Lysis - Harvest and wash cells with cold PBS. - Lyse cells in RIPA buffer containing protease inhibitors. - Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification - Determine protein concentration of the supernatant using a BCA assay.
4. Click Chemistry - To 1 mg of protein lysate, add azide-biotin (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). - Incubate for 1 hour at room temperature.
5. Protein Enrichment - Precipitate proteins using cold acetone. - Resuspend the pellet and add streptavidin-coated magnetic beads to enrich for biotinylated proteins. - Wash beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion - Resuspend beads in a buffer containing DTT to reduce disulfide bonds, followed by alkylation with iodoacetamide. - Digest proteins with sequencing-grade trypsin overnight at 37°C.
7. Mass Spectrometry Analysis - Collect the supernatant containing tryptic peptides. - Analyze peptides by LC-MS/MS on an Orbitrap mass spectrometer.
8. Data Analysis - Identify and quantify probe-labeled proteins by searching the MS data against a human protein database.
Competitive Profiling Assay

This protocol is designed to assess the target engagement and specificity of a small molecule inhibitor by competing with the 2C4P-alkyne probe.

StepProcedure
1. Cell Culture and Inhibitor Treatment - Culture HEK293T cells to ~80% confluency. - Pre-treat cells with the small molecule inhibitor at various concentrations (or DMSO as a control) for 2 hours at 37°C.
2. Probe Labeling - Add the 2C4P-alkyne probe (10 µM final concentration) to the inhibitor-treated cells and incubate for 1 hour at 37°C.
3. Lysis and Click Chemistry - Follow steps 2-4 from the Target Identification Workflow.
4. Quantitative Proteomics - Use a quantitative proteomics approach such as Tandem Mass Tags (TMT) to label peptides from each condition. - Combine labeled peptides and proceed with enrichment (Step 5) and MS analysis (Step 7).
5. Data Analysis - Analyze the TMT reporter ion intensities to determine the relative abundance of each labeled protein across the different inhibitor concentrations. - A decrease in the TMT signal for a protein in the presence of the inhibitor indicates target engagement.

Visualizing the Mechanisms and Workflows

To further clarify the proposed concepts, the following diagrams illustrate the mechanism of action and the experimental workflow.

G cluster_0 cluster_1 2C4P-alkyne Probe Protein-SH Protein-SH Covalent Adduct Covalent Adduct Protein-SH->Covalent Adduct Nucleophilic Attack Probe Probe Probe->Covalent Adduct

Caption: Proposed covalent modification of a cysteine residue by the 2C4P-alkyne probe.

G A Treat Cells with 2C4P-alkyne Probe B Cell Lysis A->B C Click Chemistry with Azide-Biotin B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Target Protein Identification F->G

Caption: Experimental workflow for identifying protein targets of the 2C4P-alkyne probe.

Conclusion

The hypothetical this compound-based chemical probe presented in this guide offers a promising, albeit theoretical, new tool for the exploration of the proteome. Its projected high selectivity and stability, combined with the established workflows of activity-based protein profiling, could enable the identification of novel protein targets and the characterization of drug-protein interactions. Further experimental validation is necessary to confirm the utility of this probe scaffold. This guide serves as a foundational framework for researchers interested in designing and applying novel covalent probes in their proteomics research.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-propylpyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-propylpyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not permissible for this class of chemical.[1][2]

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1]

Personal Protective Equipment (PPE)

PPE CategorySpecificationSource
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1][3]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][2]
Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]

    • This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1][3]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1][4] Non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require incineration at higher costs due to the need for more extensive treatment.[4]

  • Waste Collection:

    • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]

    • Keep the waste container closed at all times except when actively adding waste.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.[6]

    • Include the date of waste generation and the name and contact information of the principal investigator or responsible personnel.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[2]

    • Do not transport hazardous waste outside of the laboratory; trained EHS personnel should handle the pickup and transportation.[1]

  • Disposal Arrangement:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[7]

Disposal of Empty Containers

An empty container that held this compound must be managed carefully:

  • The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][8]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][9]

  • After triple-rinsing, air-drying, and with all labels defaced, the container may potentially be disposed of as regular trash, though institutional policies may vary and should be consulted.[1][8]

Spill Cleanup

In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[2] Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]

Disposal Workflow for this compound

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) segregate Segregate as Halogenated Organic Waste assess_waste->segregate empty_container Empty Container? assess_waste->empty_container If container is empty ppe->assess_waste collect Collect in a Labeled, Sealed, Compatible Container segregate->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End of Procedure contact_ehs->end empty_container->segregate No (Waste Material) triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-4-propylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-propylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection.[1][2] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][2][3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1] Annual medical evaluations and fit testing are required for respirator users.[3]

Experimental Protocols: Safe Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.[2]

  • Weighing and Transferring: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate and clean laboratory equipment, such as spatulas and glassware.

  • During Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[1] Use engineering controls to minimize the generation of dust and aerosols.

  • Storage: Store the compound in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed and protect from light and moisture.[4][5] Refrigeration is recommended.[4][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work surface and any equipment used.

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Disposal: Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation - Verify fume hood function - Inspect and don PPE B Handling - Weigh and transfer in fume hood - Avoid contact and inhalation A->B C Storage - Tightly sealed container - Cool, dry, well-ventilated area B->C D Post-Handling - Decontaminate work area - Wash hands thoroughly B->D E Waste Collection - Segregate solid and contaminated waste - Use labeled, sealed containers D->E F Disposal - Follow institutional and regulatory procedures E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-propylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-propylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.